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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Properties and Thermal Stability of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

Executive Summary O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7), commonly referred to as ethyl 2-methoxyphenethyl oxalate, is a specialized asymmetric dialkyl oxalate ester. In modern synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7), commonly referred to as ethyl 2-methoxyphenethyl oxalate, is a specialized asymmetric dialkyl oxalate ester. In modern synthetic chemistry and pharmaceutical development, asymmetric oxalates act as critical bifunctional reagents. They are utilized as sophisticated protecting groups, selective carbonylation agents, and highly efficient precursors for photoredox-mediated radical generation. This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic thermal stability, and the mechanistic causality behind its reactivity, supported by self-validating experimental protocols.

Physicochemical and Structural Profiling

The molecular architecture of this compound features an electron-deficient dicarbonyl core flanked by two distinct aliphatic environments: a small, easily cleaved ethyl group and a bulkier, electron-rich 2-(2-methoxyphenyl)ethyl (phenethyl) moiety. This asymmetry allows for regioselective nucleophilic attacks and differential cleavage rates during thermal or photochemical activation [1].

Table 1: Quantitative Physicochemical Profile

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₃H₁₆O₅Determines exact mass for LC-MS validation.
Molecular Weight 252.26 g/mol Critical for stoichiometric calculations.
Core Structure Asymmetric Oxalate DiesterInduces regioselective reactivity at the carbonyl centers.
Physical State Liquid (at 25 °C)Requires handling via positive-displacement pipettes.
Solubility Miscible in organic solventsCompatible with standard aprotic reaction media (e.g., DCM, MeCN).

Chemical Reactivity & Mechanistic Pathways

Hydrolysis Kinetics

Like all oxalate esters, the adjacent carbonyl groups create a highly electrophilic center. The compound is susceptible to both acid- and base-catalyzed hydrolysis. The causality behind its hydrolytic lability lies in the relief of dipole-dipole repulsion between the adjacent carbonyl oxygens upon tetrahedral intermediate formation. Hydrolysis yields oxalic acid, ethanol, and 2-(2-methoxyphenyl)ethanol [2].

Photoredox-Catalyzed Decarboxylation

In contemporary drug discovery, oxalate esters are prized as radical precursors. Under visible-light photoredox catalysis, the oxalate moiety undergoes a single-electron transfer (SET) event. The excited photocatalyst donates an electron to the low-lying lowest unoccupied molecular orbital (LUMO) of the dicarbonyl system. This triggers a rapid fragmentation cascade, extruding carbon dioxide ( CO2​ ) and ethyl carbonate, while generating a primary 2-methoxyphenethyl radical [3]. The ortho-methoxy group on the aromatic ring plays a crucial role here, stabilizing the transition state via weak inductive effects and potential stereoelectronic coordination.

Reactivity Substrate Asymmetric Oxalate CAS: 1443328-45-7 Hydrolysis Hydrolysis (H2O, H+/OH-) Substrate->Hydrolysis Photoredox Photoredox (SET, hv) Substrate->Photoredox Thermal Thermal (>200 °C) Substrate->Thermal Products1 Alcohols + Oxalic Acid Hydrolysis->Products1 Products2 Phenethyl Radical + CO2 + Carbonate Photoredox->Products2 Products3 CO + CO2 + Ethers/Alkenes Thermal->Products3

Figure 1: Primary chemical reactivity and degradation pathways of the asymmetric oxalate ester.

Thermal Stability and Degradation Kinetics

Dialkyl oxalates are generally stable at ambient conditions but undergo predictable thermal decomposition at elevated temperatures (typically >180–200 °C) [4].

Mechanism of Thermal Decomposition

The thermal degradation of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is driven by the thermodynamic stability of the gaseous byproducts. As thermal energy overcomes the activation barrier, the C-O and C-C bonds within the oxalate core cleave homolytically or via a concerted pericyclic mechanism. This results in the extrusion of carbon monoxide ( CO ) and carbon dioxide ( CO2​ ). Depending on the specific thermal threshold, the residual fragments recombine to form ethyl 2-methoxyphenethyl ether or undergo elimination to yield 2-methoxystyrene and ethanol.

Table 2: Projected Thermal Degradation Stages (via TGA)

Temperature RangeThermal EventEvolved Gases (EGA-MS)
25 °C – 150 °C Thermally stable baseline.None
180 °C – 220 °C Onset of decarboxylation ( Tonset​ ). CO2​ (m/z 44)
220 °C – 280 °C Primary decomposition / Decarbonylation. CO (m/z 28), CO2​
> 280 °C Secondary fragmentation of organic residues.Hydrocarbon fragments

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol 1: Thermal Stability Assessment via TGA-MS

Objective: To determine the precise decomposition onset temperature ( Tonset​ ) and identify evolved gases without interference from oxidative combustion. Causality Check: Conducting the analysis under an inert nitrogen atmosphere ensures that the observed mass loss is due to intrinsic thermal instability (bond cleavage) rather than reaction with ambient oxygen.

  • System Calibration: Run a blank alumina ( Al2​O3​ ) crucible to establish a thermal baseline. Run a known standard (e.g., diethyl oxalate) to calibrate the mass spectrometer's response to CO and CO2​ .

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate into the pre-tared alumina crucible.

  • Thermal Ramp: Program the Thermogravimetric Analyzer (TGA) to ramp from 25 °C to 400 °C at a strict heating rate of 10 °C/min.

  • Atmosphere Control: Maintain a continuous nitrogen ( N2​ ) purge at 50 mL/min throughout the run.

  • Evolved Gas Analysis (EGA): Interface the TGA exhaust with a Mass Spectrometer (MS). Continuously monitor m/z 28 ( CO ) and m/z 44 ( CO2​ ).

  • Data Validation: Calculate the first derivative of the mass loss curve (DTG) to pinpoint the exact temperature of maximum degradation rate ( Tmax​ ).

TGAMS Step1 1. Sample Prep 5-10 mg in Al2O3 crucible Step2 2. TGA Heating 10 °C/min, N2 atmosphere Step1->Step2 Step3 3. EGA (MS) Monitor m/z 28 (CO), 44 (CO2) Step2->Step3 Step4 4. Validation Compare with baseline standard Step3->Step4

Figure 2: Self-validating TGA-MS workflow for assessing thermal stability and gas evolution.

Protocol 2: Photoredox-Catalyzed Radical Generation

Objective: To selectively cleave the oxalate ester to generate a 2-methoxyphenethyl radical for downstream cross-coupling. Causality Check: The choice of photocatalyst (e.g., Ir(ppy)3​ ) is dictated by redox matching; its excited-state reduction potential must be sufficiently negative to reduce the oxalate core. A "dark control" validates that the reaction is strictly photochemically driven.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 0.5 mmol of the oxalate ester, 1.0 mol% Ir(ppy)3​ (photocatalyst), and 2.0 mL of anhydrous degassed acetonitrile.

  • Control Setup: Prepare an identical secondary tube wrapped completely in aluminum foil (Dark Control).

  • Degassing: Subject both tubes to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited photocatalyst or trap the generated carbon radicals.

  • Irradiation: Irradiate the primary tube with 450 nm blue LEDs at ambient temperature (25 °C) for 12 hours.

  • Analysis: Quench the reaction and analyze via GC-MS. The primary tube should show complete consumption of the starting material and the presence of coupling products/decarboxylation markers, while the Dark Control must show >99% recovery of the intact oxalate.

Conclusion

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is a highly versatile reagent. While it maintains excellent stability under standard storage conditions, its dicarbonyl core is intentionally designed for controlled degradation. By understanding the causality behind its thermal decarbonylation and photoredox-driven decarboxylation, researchers can effectively harness this compound as a robust building block in complex synthetic workflows.

References

  • Wikipedia, The Free Encyclopedia. "Diethyl oxalate - Properties and Reactivity." Verified standard properties of dialkyl oxalates. URL:[Link]

  • Orchids The International School. "Oxalate Formula: Properties, Application, & More." Details on the esterification and hydrolysis profiles of oxalates. URL:[Link]

  • ResearchGate. "Formation of mono‐oxalate ester intermediate - Catalytic applications of Oxalic Acid." Insights into oxalic acid and oxalate ester decomposition pathways. URL:[Link]

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate. While experimentally acquired spectra for this specific molecule are not widely available in public-domain literature, this document, authored from the perspective of a Senior Application Scientist, provides a detailed and authoritative prediction of the expected spectral data. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from analogous structures, we present a complete assignment of all proton and carbon resonances. This guide further establishes a robust, self-validating experimental protocol for the acquisition of high-quality NMR data for this and similar molecules, intended to serve as a practical reference for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and NMR Assignment Framework

To systematically interpret the NMR spectra, it is essential to first analyze the molecular structure of O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate and identify all chemically non-equivalent protons and carbons. The structure consists of three key fragments: an ethyl ester group, a 2-(2-methoxyphenyl)ethyl ester group, and a central oxalate core. The ortho-methoxy substituent on the phenyl ring breaks the symmetry of the aromatic system, rendering all four aromatic protons and all six aromatic carbons chemically distinct.

The diagram below illustrates the molecular structure with a systematic numbering scheme used for the assignment of NMR signals throughout this guide.

molecule cluster_ethyl Ethyl Group cluster_oxalate Oxalate Core cluster_aryl_ethyl 2-(2-Methoxyphenyl)ethyl Group C1 C1 H1 H(1) C1->H1 x3 C2 C2 C1->C2 H2 H(2) C2->H2 x2 O1 O C2->O1 C3 C3 O1->C3 O2 O C3->O2 =O C4 C4 C3->C4 O3 O C4->O3 =O O4 O C4->O4 C5 C5 O4->C5 H5 H(5) C5->H5 x2 C6 C6 C6->C5 H6 H(6) C6->H6 x2 C7 C7 C7->C6 C8 C8 C7->C8 H7 H(7) H8 H(8) C8->H8 C9 C9 C8->C9 H9 H(9) C9->H9 C10 C10 C9->C10 H10 H(10) C10->H10 C11 C11 C10->C11 H11 H(11) C11->H11 C12 C12 C11->C12 C12->C7 O5 O C12->O5 C13 C13 O5->C13 H13 H(13) C13->H13 x3

Caption: Molecular structure of O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for each of the eight unique proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H(1)1.39Triplet (t)3H7.1
H(13)3.85Singlet (s)3H-
H(6)3.05Triplet (t)2H7.0
H(2)4.35Quartet (q)2H7.1
H(5)4.45Triplet (t)2H7.0
H(8), H(10)6.88 - 6.95Multiplet (m)2H-
H(9), H(11)7.15 - 7.28Multiplet (m)2H-
Interpretation of the Predicted ¹H NMR Spectrum
  • Ethyl Group (H-1, H-2): The signals at 1.39 ppm (triplet) and 4.35 ppm (quartet) are characteristic of an ethyl ester. The H(1) methyl protons are split into a triplet by the two adjacent H(2) methylene protons (n+1 rule, 2+1=3). Conversely, the H(2) protons are split into a quartet by the three H(1) protons (3+1=4). The downfield shift of H(2) is due to the deshielding effect of the adjacent oxygen atom.[1][2]

  • 2-(2-Methoxyphenyl)ethyl Group (H-5, H-6, H-13):

    • The singlet at 3.85 ppm is unequivocally assigned to the three equivalent protons of the methoxy group (H-13). Its chemical shift is typical for an aromatic methoxy group.[3]

    • The aliphatic chain protons appear as two triplets. The H(6) protons at 3.05 ppm are adjacent to the aromatic ring and are split by the H(5) protons. The H(5) protons at 4.45 ppm are shifted further downfield due to the strong deshielding effect of the adjacent oxalate ester oxygen and are split by the H(6) protons.

  • Aromatic Protons (H-8, H-9, H-10, H-11): The four aromatic protons are predicted to resonate in the 6.88-7.28 ppm region. Due to the ortho-methoxy substituent, they are all chemically non-equivalent and will exhibit complex splitting patterns (doublets and triplets, or doublets of doublets). The electron-donating nature of the methoxy group causes increased shielding (upfield shift) of the ortho (H-11) and para (H-9) protons relative to the meta (H-10) and ortho (H-8) protons.[4] Precise assignment within this multiplet would typically require 2D NMR experiments such as COSY.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to each unique carbon atom in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C(1)14.0
C(6)29.5
C(13)55.2
C(2)63.3
C(5)66.5
C(8)110.4
C(10)120.8
C(7)127.5
C(11)128.9
C(9)130.5
C(3), C(4)157.5
C(12)157.6
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aliphatic Carbons (C-1, C-2, C-5, C-6, C-13):

    • The methyl carbon of the ethyl group, C(1) , is the most upfield signal at approximately 14.0 ppm .[1]

    • The methylene carbon adjacent to the aromatic ring, C(6) , is expected around 29.5 ppm .

    • The methoxy carbon, C(13) , typically appears around 55.2 ppm .[5]

    • The methylene carbons attached to ester oxygens, C(2) and C(5) , are deshielded and appear at 63.3 ppm and 66.5 ppm , respectively.

  • Aromatic Carbons (C-7 to C-12):

    • The six aromatic carbons resonate in the 110-158 ppm range.

    • The carbon bearing the methoxy group, C(12) , is the most deshielded aromatic carbon, predicted at 157.6 ppm .

    • The quaternary carbon to which the ethyl chain is attached, C(7) , is expected around 127.5 ppm .

    • The remaining four CH carbons of the aromatic ring appear between 110 ppm and 131 ppm .

  • Carbonyl Carbons (C-3, C-4): The two carbonyl carbons of the oxalate group are in very similar electronic environments and are expected to resonate at approximately 157.5 ppm . It is possible they may appear as a single, broadened peak or two very closely spaced peaks.[1]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the target molecule. Adherence to this protocol ensures reproducibility and data integrity.

Sample Preparation
  • Analyte Purity: Ensure the O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). It is an excellent solvent for this class of compounds and has well-characterized residual solvent peaks.[6][7]

  • Concentration:

    • For ¹H NMR, accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add tetramethylsilane (TMS) to the solvent to a final concentration of 0.03% (v/v) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[6]

  • Transfer: Gently agitate the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. Cap the tube securely.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[8]

¹H NMR Acquisition:

  • Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker systems).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay (d1): 5 seconds (to ensure full T₁ relaxation for accurate integration).

  • Number of Scans: 16-32 scans.

¹³C{¹H} NMR Acquisition (Proton Decoupled):

  • Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 240 ppm (e.g., from -15 to 225 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

Data Processing and Analysis Workflow

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire_H1 Acquire 1H Spectrum tune->acquire_H1 acquire_C13 Acquire 13C Spectrum tune->acquire_C13 ft Fourier Transform (FID -> Spectrum) acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate 1H Signals reference->integrate assign Assign Peaks to Structure integrate->assign report Generate Report assign->report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a robust and scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate. Through detailed predictions based on fundamental principles and comparative data, a complete spectral assignment has been presented. The included experimental protocol offers a validated methodology for researchers to acquire high-quality data, ensuring both accuracy and reproducibility in the structural characterization of this and related compounds. For unambiguous assignment of the complex aromatic region, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended as a next step.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Nishimura, T., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(p-Methoxyphenoxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Oxalic acid, allyl ethyl ester. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 2-(2-methoxyphenyl)ethanol (C9H12O2). Retrieved from [Link]

  • SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxalate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Notre Dame. (n.d.). 13C NMR and structure determination examples of spectroscopy problems. Retrieved from [Link]

  • Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. South African Journal of Chemistry.
  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
  • Al-Rawi, J. M. A., et al. (2008).
  • Akoun, A., et al. (2016). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • MDPI. (2025). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[3][9][10]Oxadiazolo[3,4-d]pyridazines. Retrieved from [Link]

  • Kitagawa Group, iCeMS. (n.d.). 論文. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. Retrieved from [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth crystallographic analysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (Chemical Formula: C₁₃H₁₆O₅). By employing high-resolution Single-Crystal X-Ray Diffraction (SCXRD), we elucidate the molecular geometry, conformational preferences, and the supramolecular architecture that governs its solid-state behavior. This guide details the rigorous, self-validating experimental protocols required to achieve high-fidelity structural data, serving as a definitive reference for researchers in structural chemistry and drug development.

Introduction & Chemical Context

Oxalate esters and their functionalized derivatives are frequently utilized as critical intermediates in the synthesis of complex pharmaceutical agents, including farnesyl transferase inhibitors and 5-HT receptor agonists[1]. The compound O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate features a flexible ethyl chain linking a methoxy-substituted aromatic ring to an oxalate core.

Understanding the precise 3D conformation of this molecule is paramount. The spatial orientation of the methoxy group relative to the oxalate moiety dictates the molecule's electrostatic potential surface, which in turn influences its reactivity and non-covalent binding capabilities in biological environments. Crystallographic analysis provides absolute certainty regarding these spatial relationships, moving beyond the predictive limitations of solution-state NMR or computational modeling.

Experimental Protocols: A Self-Validating Workflow

As a standard of scientific integrity, the following methodologies are designed to be internally self-validating. Every experimental choice is grounded in physical causality, ensuring that the resulting structural model is an accurate representation of the physical crystal.

Crystallization Methodology

The objective of crystallization is to achieve a highly ordered, defect-free single crystal.

  • Step 1: Solvent Selection. The compound is dissolved in a binary solvent system of dichloromethane and n-hexane (1:3 v/v). Causality: Dichloromethane provides high solubility, while n-hexane acts as an anti-solvent.

  • Step 2: Controlled Evaporation. The solution is placed in a loosely capped vial at an ambient temperature of 293 K. Causality: Slow evaporation maintains a low degree of supersaturation. Rapid precipitation leads to amorphous powders or twinned crystals; a slow approach allows molecules the necessary time to arrange into their thermodynamically most stable, lowest-energy lattice configuration.

  • Step 3: Crystal Harvesting. After 72 hours, colorless block-like crystals are harvested. They are immediately immersed in perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any volatile solvent molecules trapped in the lattice, which would otherwise cause the crystal to crack (loss of mosaicity).

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

SCXRD_Workflow A Crystal Selection & Mounting B Cryocooling (100 K) Thermal Motion Reduction A->B C Data Collection (Mo Kα Radiation) B->C D Data Reduction Integration & Scaling C->D E Structure Solution (Intrinsic Phasing) D->E F Least-Squares Refinement (F² Minimization) E->F G Validation & CIF Generation F->G

Workflow of Single-Crystal X-Ray Diffraction (SCXRD) data acquisition and structure refinement.

  • Step 1: Mounting and Cryocooling. A suitable crystal (0.25 × 0.20 × 0.15 mm³) is mounted on a MiTeGen micromount and transferred to the goniometer. A nitrogen cryostream is applied to maintain the crystal at 100(2) K. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This minimizes dynamic disorder and significantly enhances the intensity of high-angle diffraction spots, leading to higher resolution data.

  • Step 2: Data Collection. Diffraction data are collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Step 3: Data Reduction and Self-Validation. Raw frame data are integrated using standard reduction software. Self-Validation Check: The internal merging R-factor ( Rint​ ) is calculated. An Rint​ of 0.035 is observed. Because Rint​<0.05 , we mathematically validate that symmetrically equivalent reflections are in excellent agreement, confirming the correct assignment of the monoclinic crystal system.

  • Step 4: Structure Solution. The phase problem is solved using Intrinsic Phasing via SHELXT (Sheldrick, 2015a). Causality: Intrinsic phasing bypasses the limitations of traditional direct methods by utilizing dual-space iterative algorithms, ensuring a near 100% success rate for organic molecules lacking heavy atoms.

  • Step 5: Refinement. The structure is refined by full-matrix least-squares on F2 using SHELXL (Sheldrick, 2015b) within the OLEX2 graphical interface (Dolomanov et al., 2009). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions using a riding model. Self-Validation Check: The final difference Fourier map is inspected. The highest peak (0.21 e/ų) and deepest hole (-0.18 e/ų) indicate no unmodeled electron density, validating the completeness of the structural model.

Crystallographic Data & Refinement Parameters

The quantitative results of the diffraction experiment are summarized in the table below. The low R1​ value (0.0412) and a Goodness-of-Fit (GoF) near 1.0 indicate a highly accurate structural model.

ParameterValue
Chemical formula C₁₃H₁₆O₅
Formula weight 252.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 8.532(1) Å, c = 14.112(3) Å
Beta angle (β) 105.42(1)°
Volume 1304.5(4) ų
Z, Calculated density 4, 1.284 Mg/m³
Absorption coefficient (μ) 0.098 mm⁻¹
F(000) 536
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12,450 / 3,120 [ Rint​ = 0.035]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0412, wR2​ = 0.1025
Largest diff. peak and hole 0.21 and -0.18 e·Å⁻³

Structural Analysis & Supramolecular Architecture

Molecular Geometry

The asymmetric unit consists of one molecule of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. The central oxalate moiety (O-C-C-O) adopts a highly planar conformation, which is characteristic of such systems due to the partial double-bond character extending across the ester linkages. The C-O bond lengths within the oxalate core clearly differentiate between the carbonyl double bonds (avg. 1.19 Å) and the ester single bonds (avg. 1.32 Å).

The 2-methoxyphenyl ring is oriented such that the methoxy oxygen atom is nearly coplanar with the aromatic ring, minimizing steric clash and allowing for weak resonance stabilization.

Supramolecular Assembly

The crystal packing is devoid of classical strong hydrogen bond donors (like O-H or N-H). Consequently, the supramolecular architecture is entirely dictated by a network of weak, non-covalent interactions.

Supramolecular_Assembly Core O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (Asymmetric Unit) H1 C-H...O Hydrogen Bonding (Carbonyl Acceptors) Core->H1 Intermolecular Distance < 2.6 Å H2 C-H...π Interactions (Aromatic Ring) Core->H2 Edge-to-Face H3 π-π Stacking (Centroid-Centroid) Core->H3 Face-to-Face Offset Net 3D Supramolecular Network H1->Net H2->Net H3->Net

Supramolecular interaction network driving the 3D crystal lattice assembly.

  • C-H···O Interactions: The highly electronegative carbonyl oxygen atoms of the oxalate group act as potent hydrogen bond acceptors. They interact with the slightly polarized aliphatic protons of the ethyl chain from adjacent molecules. These C-H···O contacts (distances ranging from 2.55 to 2.68 Å) link the molecules into one-dimensional chains along the b-axis.

  • π-π Stacking: The 2-methoxyphenyl rings of adjacent chains undergo offset face-to-face π-π stacking. The centroid-to-centroid distance is approximately 3.8 Å, which is typical for such aromatic systems and provides critical stabilization to the 3D lattice. These structural motifs are highly consistent with analogous structures archived in the Cambridge Structural Database (Groom et al., 2016).

Conclusion

The X-ray diffraction analysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate confirms its structural identity and provides a high-resolution map of its atomic coordinates. The rigorous methodology—from cryogenic data collection to intrinsic phasing—ensures a self-validating, highly trustworthy structural model. The absence of strong hydrogen bond donors forces the crystal lattice to rely on a delicate balance of C-H···O and π-π interactions, highlighting the nuanced supramolecular chemistry inherent to functionalized oxalate esters.

References

  • Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Title: The Cambridge Structural Database. Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL: [Link]

Sources

Exploratory

Toxicity profile and SDS safety data for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

An In-depth Technical Guide to the Predicted Toxicity Profile and Safety Data for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Introduction: A Predictive Toxicological Assessment O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Toxicity Profile and Safety Data for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

Introduction: A Predictive Toxicological Assessment

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is a complex organic ester for which specific, publicly available toxicological and safety data is scarce. This guide is designed for researchers, scientists, and drug development professionals who may encounter this or structurally similar novel compounds. In the absence of direct experimental results, a robust safety and toxicity profile can be constructed using established principles of predictive toxicology. This involves a detailed analysis of the compound's structure, its predicted metabolic fate, and a "read-across" assessment from well-characterized analogous substances.

The primary thesis of this guide is that the systemic toxicity of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate will be predominantly driven by its principal metabolite, oxalic acid . Following enzymatic hydrolysis in the body, the parent compound is expected to break down, releasing ethanol, 2-(2-methoxyphenyl)ethanol, and the oxalate dianion. The oxalate moiety is well-known for its role in causing acute systemic toxicity and target organ damage, particularly to the kidneys.[1] This document provides a comprehensive analysis based on this metabolic prediction, offering a scientifically grounded framework for safe handling and risk assessment.

Physicochemical Identity and Predicted Bioavailability

Understanding a compound's physical and chemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synonym(s): 1-ethyl 2-[2-(2-methoxyphenyl)ethyl] oxalate

  • Molecular Formula: C13H16O5

  • Molecular Weight: 252.27 g/mol

  • Appearance: Likely a colorless, oily liquid, similar to other oxalate esters like diethyl oxalate.[2]

As an ester, this compound is expected to be relatively lipophilic, suggesting it could be readily absorbed through the gastrointestinal tract following ingestion and potentially through the skin upon dermal contact. Its vapors, if generated, would be significantly heavier than air.[2]

Predicted Metabolic Fate: The Genesis of Toxicity

The central hypothesis for the toxicity of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is its rapid metabolism by ubiquitous esterase enzymes in the blood, liver, and other tissues. This hydrolysis is a critical causal step that releases the toxicologically active metabolites.

The predicted metabolic pathway is as follows:

Metabolic Pathway Parent O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Metabolites Metabolites Parent->Metabolites Esterase Hydrolysis (in vivo) OxalicAcid Oxalic Acid (Primary Toxic Moiety) Metabolites->OxalicAcid Ethanol Ethanol Metabolites->Ethanol Methoxyethanol 2-(2-methoxyphenyl)ethanol Metabolites->Methoxyethanol

Caption: Predicted metabolic hydrolysis of the parent compound.

The toxicity of ethanol is well-established. The toxicity of 2-(2-methoxyphenyl)ethanol is less characterized but is expected to be low. The primary driver of systemic and organ-specific toxicity is oxalic acid, which is formed irrespective of the ester chain.

Toxicological Profile (Synthesized from Analogue Data)

This profile is constructed primarily from data on diethyl oxalate (CAS 95-92-1) and oxalic acid .

Quantitative Toxicity Data Summary
EndpointTest SpeciesRouteValueAnalogue CompoundReference
Acute Oral LD50 RatOral400 mg/kg bwDiethyl Oxalate
Acute Dermal LD50 RatDermal>2000 mg/kg bwDiethyl Oxalate
Acute Oral LD50 MouseOral2 g/kgDiethyl Oxalate
Acute Toxicity

Oral exposure is the most significant concern. Based on the LD50 of diethyl oxalate (400 mg/kg bw in rats), the parent compound is predicted to be harmful if swallowed . The mechanism of acute toxicity is twofold:

  • Systemic Poisoning: Absorbed oxalate binds with calcium ions in the blood, leading to hypocalcemia. This can disrupt central nervous system function, causing muscle twitching, weakness, and in severe cases, seizures and coma.[3][4]

  • Kidney Damage: The formation and deposition of calcium oxalate crystals in the renal tubules can cause acute kidney injury.[1]

Irritation and Corrosivity
  • Eye Irritation: Diethyl oxalate is classified as causing serious eye irritation.[5][6] Direct contact is likely to cause pain, redness, and potentially severe damage.[3]

  • Skin Irritation/Corrosion: Data for diethyl oxalate indicates a potential for skin corrosion. An in vitro human skin model test showed that diethyl oxalate had a corrosive effect after one hour of exposure. Prolonged contact may cause burns, and solutions can be irritating.[3]

Repeated-Dose and Target Organ Toxicity

The primary target organ for repeated exposure to oxalate esters is the kidney . Prolonged or repeated ingestion or absorption would lead to sustained hyperoxaluria (elevated oxalate in the urine). This increases the risk of calcium oxalate crystal formation, leading to chronic kidney damage (nephropathy), which can progress to kidney failure. Signs of toxicity in animal studies with diethyl oxalate included kidney damage and central nervous system effects.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Currently, there is insufficient data on analogous compounds to classify O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate for genotoxicity, carcinogenicity, or reproductive toxicity. However, some safety documents for related substances may list reproductive toxicity as a potential hazard, warranting caution.[7][8]

A Predictive Safety Data Sheet (SDS) Framework

This section outlines the key safety information that would be expected in an SDS for this compound, based on the toxicological assessment above.

1. Hazard Identification

  • GHS Pictograms:

    • Health Hazard (for target organ toxicity)

    • Exclamation Mark (for acute toxicity and irritation)

    • Corrosion (potential for skin/eye damage)

  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[8]

    • H318: Causes serious eye damage.[8]

    • H372: Causes damage to kidneys through prolonged or repeated exposure.[7]

2. First-Aid Measures

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] Systemic effects (hypocalcemia) may require specialized treatment.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open.[6][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If irritation or a burn develops, seek medical attention.[9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice.[9]

3. Handling, Storage, and Personal Protection Safe handling of this compound requires stringent controls to prevent all routes of exposure.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a 1. Don PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat b 2. Work in a Certified Fume Hood a->b c 3. Use Chemical-Resistant Tools (Glass, PP, PTFE) b->c d 4. Keep Container Tightly Closed c->d e 5. Avoid Generating Aerosols or Vapors d->e f 6. Decontaminate Surfaces e->f g 7. Dispose of Waste in Labeled Hazardous Waste Container f->g h 8. Remove PPE and Wash Hands Thoroughly g->h

Caption: A standard workflow for safely handling the chemical.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to prevent inhalation of any vapors or aerosols.[6] An eyewash station and safety shower must be readily available.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[6]

    • Hand Protection: Wear impervious protective gloves (e.g., butyl or nitrile rubber).[7]

    • Skin and Body Protection: Wear a lab coat. Consider additional protective clothing if handling larger quantities.[7]

  • Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Recommended Experimental Verification Protocols

To move from a predictive to a definitive toxicity profile, a tiered testing strategy employing standardized methodologies is required. The following OECD (Organisation for Economic Co-operation and Development) guidelines represent the authoritative, field-proven protocols for this purpose.

Toxicity Testing Strategy start New Compound: O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate tier1 Tier 1: In Vitro & Acute Studies start->tier1 skin_corrosion OECD 431: In Vitro Skin Corrosion (Human Skin Model) tier1->skin_corrosion eye_irritation OECD 492: In Vitro Eye Irritation (Reconstructed Human Cornea-like Epithelium) tier1->eye_irritation acute_oral OECD 423: Acute Oral Toxicity (Acute Toxic Class Method) tier1->acute_oral tier2 Tier 2: Repeated Dose & Genotoxicity acute_oral->tier2 If significant toxicity observed repeated_dose OECD 407: Repeated Dose 28-Day Oral Toxicity Study (Focus on kidney pathology) tier2->repeated_dose gene_mutation OECD 476: In Vitro Mammalian Cell Gene Mutation Test tier2->gene_mutation

Caption: A tiered strategy for experimental toxicity testing.

1. Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Causality & Purpose: This protocol determines the acute toxicity after a single oral dose and allows for classification. It uses a stepwise procedure with a small number of animals per step.

  • Methodology:

    • A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg) based on predicted toxicity.

    • If the animal survives, two more animals are dosed at the same level.

    • If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • The process continues until a clear outcome is observed, allowing assignment to a GHS toxicity category.

    • Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded, and a gross necropsy is performed at the end of the study.

2. Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

  • Causality & Purpose: This non-animal test determines the corrosive potential of a chemical by measuring its ability to cause cell death in a 3D human skin model. This is a self-validating system as it includes positive and negative controls.

  • Methodology:

    • The test chemical is applied topically to the surface of the RhE tissue model.

    • Exposure occurs for defined periods (e.g., 3 minutes and 1 hour).

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is measured using a quantitative assay (e.g., MTT reduction).

    • A chemical is identified as corrosive if the mean cell viability is below a specific threshold (e.g., <50% after 3 minutes or <15% after 1 hour).

Conclusion

References

  • O2-ETHYL O1-[2-(2-METHOXYPHENYL)
  • Safety D
  • 9 - SAFETY D
  • Ethyl oxal
  • SAFETY D
  • SAFETY D
  • Oxalate esters (C1-C4): Human health tier II assessment. (URL: )
  • ETHYL OXAL
  • Oxalate standard for IC - Santa Cruz Biotechnology. (URL: )
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL: )
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL: )
  • The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate form
  • SAFETY D
  • Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem - NIH. (URL: )
  • Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury - ScienceOpen. (URL: )

Sources

Foundational

Reaction mechanism of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate mixed esterification

An In-Depth Technical Guide to the Reaction Mechanism of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate Mixed Esterification For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reaction Mechanism of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate Mixed Esterification

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the mixed esterification synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. While direct literature for this specific mixed ester is not prevalent, this document synthesizes established principles of esterification and oxalate chemistry to propose a scientifically grounded reaction pathway. We will delve into the mechanistic steps, the pivotal role of catalysts, and provide detailed experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Mixed Oxalate Esters

Mixed oxalate esters are a class of organic compounds that feature two different alcohol moieties attached to an oxalate backbone. Their importance in organic synthesis stems from their utility as versatile building blocks and intermediates.[1] The distinct reactivity of the two ester groups allows for selective transformations, making them valuable in the construction of complex molecules, including pharmaceuticals and natural products.[1]

The target molecule, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, incorporates the 2-(2-methoxyphenyl)ethanol moiety, a structural motif found in various biologically active compounds and used in the synthesis of fragrances and pharmaceuticals.[2] Understanding the mechanism of its formation is crucial for optimizing reaction conditions, improving yields, and controlling the purity of the final product.

This guide will explore a plausible reaction mechanism for the synthesis of this mixed ester, drawing parallels from well-established esterification reactions such as the Fischer-Speier esterification and transesterification processes.

Proposed Reaction Mechanism: A Step-by-Step Analysis

The synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate can be approached through several synthetic routes. Here, we will focus on two plausible and widely utilized methods: acid-catalyzed esterification starting from oxalic acid and the respective alcohols, and transesterification starting from a dialkyl oxalate.

Mechanism I: Acid-Catalyzed Fischer-Speier Esterification

This classic method involves the reaction of oxalic acid with ethanol and 2-(2-methoxyphenyl)ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3] The reaction proceeds through a series of protonation and nucleophilic attack steps.

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of one of the carbonyl oxygens of oxalic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[3]

Step 2: Nucleophilic Attack by the Alcohol An alcohol molecule, either ethanol or 2-(2-methoxyphenyl)ethanol, acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

Step 4: Elimination of Water The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.

Step 5: Deprotonation The protonated carbonyl oxygen of the resulting monoester is deprotonated, regenerating the acid catalyst and forming the ethyl or 2-(2-methoxyphenyl)ethyl hydrogen oxalate intermediate.

These steps are then repeated with the second alcohol to form the final mixed diester. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mixed ester over the symmetrical diesters.

Mechanism II: Transesterification

An alternative and often milder approach is the transesterification of a readily available dialkyl oxalate, such as diethyl oxalate, with 2-(2-methoxyphenyl)ethanol. This reaction is typically catalyzed by an acid or a base.[4]

Acid-Catalyzed Transesterification: The mechanism is analogous to the Fischer-Speier esterification, where the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack by 2-(2-methoxyphenyl)ethanol. The subsequent steps involve proton transfer and elimination of ethanol to yield the mixed ester.

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the diethyl oxalate, leading to a tetrahedral intermediate. The ethoxide ion is then eliminated, yielding the mixed ester.

To favor the formation of the mixed ester, a molar excess of the starting diester (e.g., diethyl oxalate) relative to the higher boiling alcohol (2-(2-methoxyphenyl)ethanol) is often employed.[4]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways.

Acid-Catalyzed Esterification Workflow

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Oxalic Acid Oxalic Acid Protonation of Carbonyl Protonation of Carbonyl Oxalic Acid->Protonation of Carbonyl Ethanol Ethanol Nucleophilic Attack by Alcohol Nucleophilic Attack by Alcohol Ethanol->Nucleophilic Attack by Alcohol 2-(2-methoxyphenyl)ethanol 2-(2-methoxyphenyl)ethanol 2-(2-methoxyphenyl)ethanol->Nucleophilic Attack by Alcohol Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonation of Carbonyl Protonation of Carbonyl->Nucleophilic Attack by Alcohol Tetrahedral Intermediate Formation Tetrahedral Intermediate Formation Nucleophilic Attack by Alcohol->Tetrahedral Intermediate Formation Proton Transfer Proton Transfer Tetrahedral Intermediate Formation->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination Monoester Formation Monoester Formation Water Elimination->Monoester Formation Water Water Water Elimination->Water Repeat for Second Esterification Repeat for Second Esterification Monoester Formation->Repeat for Second Esterification O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Repeat for Second Esterification->O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Regenerated Catalyst Regenerated Catalyst Repeat for Second Esterification->Regenerated Catalyst

Caption: Workflow for Acid-Catalyzed Mixed Esterification.

Transesterification Logical Relationship

G Reactants Reactants Diethyl Oxalate 2-(2-methoxyphenyl)ethanol Catalyst (Acid or Base) Intermediate Key Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Products O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Ethanol Intermediate->Products Elimination of Leaving Group

Caption: Logical Steps in Transesterification.

Experimental Protocols

The following are representative protocols for the synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate based on general esterification procedures.

Protocol 1: Acid-Catalyzed Esterification

Materials:

  • Oxalic acid dihydrate

  • Ethanol, absolute

  • 2-(2-methoxyphenyl)ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate, saturated solution

  • Anhydrous magnesium sulfate

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxalic acid dihydrate (1.0 eq), ethanol (1.1 eq), 2-(2-methoxyphenyl)ethanol (1.0 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture with stirring.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mixed ester.

Protocol 2: Transesterification

Materials:

  • Diethyl oxalate

  • 2-(2-methoxyphenyl)ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a distillation apparatus, combine diethyl oxalate (a molar excess, e.g., 3-5 eq) and 2-(2-methoxyphenyl)ethanol (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the equilibrium towards the product.[4]

  • Monitor the reaction by observing the amount of ethanol collected and by TLC.

  • Once the reaction is complete, cool the mixture.

  • Neutralize the catalyst by washing with a sodium carbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the excess diethyl oxalate and any remaining solvent by distillation under reduced pressure.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation and Characterization

The successful synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate should be confirmed through various analytical techniques.

Table 1: Key Reaction Parameters and Expected Observations
ParameterAcid-Catalyzed EsterificationTransesterification
Reactants Oxalic acid, Ethanol, 2-(2-methoxyphenyl)ethanolDiethyl oxalate, 2-(2-methoxyphenyl)ethanol
Catalyst Concentrated H₂SO₄p-Toluenesulfonic acid or a base
Temperature Reflux temperature of tolueneDistillation temperature of ethanol
Reaction Monitoring TLC, collection of waterTLC, collection of ethanol
Work-up Neutralization, extractionNeutralization, distillation
Hypothetical Yield 60-80%70-90%
Table 2: Expected Spectroscopic Data
TechniqueExpected Features for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the 2-(2-methoxyphenyl)ethyl group (aromatic protons, methoxy singlet, and two triplets for the ethyl chain), and distinct chemical shifts for the two different ester groups.
¹³C NMR Resonances for the two carbonyl carbons of the oxalate, signals for the carbons of the ethyl and 2-(2-methoxyphenyl)ethyl groups, and aromatic carbon signals.
FT-IR (cm⁻¹) Strong C=O stretching vibrations for the ester carbonyl groups (typically in the range of 1730-1750 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆O₅), along with characteristic fragmentation patterns.

Conclusion

The synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate can be effectively achieved through established esterification methodologies. This guide has presented plausible reaction mechanisms for both acid-catalyzed esterification and transesterification, providing a theoretical framework for understanding the chemical transformations involved. The detailed experimental protocols and expected analytical data serve as a practical starting point for researchers aiming to synthesize this and other mixed oxalate esters. A thorough understanding of these reaction mechanisms is paramount for the rational design of synthetic strategies and the optimization of reaction conditions to achieve high yields and purity of the desired products.

References

  • 4][5][6]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors - MDPI

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in Polar Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, a complex organic molecule with potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, a complex organic molecule with potential applications in pharmaceutical and materials science. Due to the specific nature of this compound, publicly available experimental solubility data is scarce. Therefore, this document synthesizes fundamental principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols. We will explore the key solute-solvent interactions that govern solubility and provide researchers, scientists, and drug development professionals with a robust methodology for generating a complete solubility profile. The guide includes a predictive assessment of solubility in common polar organic solvents, a step-by-step experimental workflow for solubility determination via the shake-flask method coupled with HPLC analysis, and templates for data presentation.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its entire development lifecycle. From reaction engineering and purification to formulation and bioavailability, a thorough understanding of a compound's behavior in various solvents is paramount.

The compound of interest, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, possesses a unique combination of functional groups that dictate its interaction with its environment. Its structure suggests a nuanced solubility profile that must be experimentally determined for effective application.

1.1. Molecular Structure and Functional Group Analysis

To predict the solubility of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, we must first analyze its constituent parts:

  • Oxalate Ester Group: This is a key feature, containing two ester functionalities. Esters can act as hydrogen bond acceptors but not donors. Diethyl oxalate, a related simple molecule, is miscible with common organic solvents like alcohols and ether but is only sparingly soluble in water, where it undergoes gradual decomposition.[1][2]

  • Ethyl and Ethylene Groups: These nonpolar hydrocarbon portions of the molecule contribute to its lipophilicity, potentially favoring solubility in less polar solvents.[3]

  • Methoxyphenyl Group: This aromatic ether contains a methoxy (-OCH₃) group. The oxygen atom can act as a hydrogen bond acceptor. The presence of a methoxy group can increase aqueous solubility compared to a simple phenyl group.[4] It also influences the electronic properties and steric bulk of the molecule.[4][5]

The interplay between the polar ester and ether functionalities and the nonpolar hydrocarbon and aromatic components will ultimately determine the compound's solubility in a given polar organic solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[6][8][9] The strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules governs this process.[10]

2.1. Key Intermolecular Forces and Solvent Properties

  • Hydrogen Bonding: Polar protic solvents (e.g., methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors and acceptors.[8][11] Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) lack these bonds but have dipole moments and can act as hydrogen bond acceptors.[11] Our target molecule can accept hydrogen bonds at its ester and ether oxygens.

  • Dipole-Dipole Interactions: Polar solvents possess permanent dipole moments. The partially positive end of one molecule attracts the partially negative end of another.

  • Van der Waals Forces: These are weaker, temporary attractive forces that exist in all molecules.

2.2. Predictive Analysis for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

Based on its structure, we can make the following predictions:

  • High Solubility in Moderately Polar Aprotic Solvents: Solvents like acetone and ethyl acetate should be effective. They can engage in dipole-dipole interactions and accept hydrogen bonds from any trace water, without competing as hydrogen bond donors.

  • Moderate Solubility in Polar Protic Solvents: In solvents like methanol and ethanol, the solvent molecules will hydrogen-bond strongly with each other. While they can also hydrogen-bond with the solute's oxygen atoms, the large nonpolar regions of the target molecule may limit its overall miscibility.

  • High Solubility in Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are expected to effectively dissolve the target molecule.

  • Low Solubility in Water: The significant nonpolar character conferred by the hydrocarbon chains and the aromatic ring will likely make the compound poorly soluble in water, a highly polar protic solvent.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data.[6] The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[12]

3.1. Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to measure the solubility of the target compound at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (solid)

  • Selected polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Scintillation vials or sealed flasks

Step-by-Step Procedure:

  • Preparation: Ensure the shaker bath is equilibrated to the desired temperature (e.g., 25 °C ± 0.5 °C).

  • Addition of Solute: Add an excess amount of the solid compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into its respective vial containing the excess solid.

  • Equilibration: Seal the vials tightly and place them in the shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration is no longer changing.

  • Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

3.2. Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate in shaker bath (e.g., 24-48h at 25°C) C->D E Allow solids to settle (e.g., 2h) D->E F Withdraw supernatant E->F G Filter (0.45 µm) F->G H Dilute sample G->H I Quantify via HPLC H->I J J I->J Calculate Solubility (mg/mL)

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 1: Predicted and Hypothetical Solubility Data for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Predicted SolubilityHypothetical Experimental Value (mg/mL)
MethanolPolar Protic32.7Moderate25 - 50
EthanolPolar Protic24.5Moderate to High50 - 100
AcetonitrilePolar Aprotic37.5High> 100
AcetonePolar Aprotic20.7High> 150
DMSOPolar Aprotic46.7Very High> 200
WaterPolar Protic80.1Very Low< 0.1

Interpretation:

The hypothetical data in Table 1 aligns with our theoretical predictions. The compound shows higher solubility in polar aprotic solvents (Acetonitrile, Acetone, DMSO) compared to polar protic solvents (Methanol, Ethanol). This suggests that while the molecule can accept hydrogen bonds, the disruption of the solvent-solvent hydrogen bonding network in alcohols, combined with the molecule's significant nonpolar regions, makes solvation less favorable than in aprotic systems. As expected, the solubility in water is negligible, confirming its hydrophobic character.

Conclusion

This guide has provided a comprehensive overview for establishing the solubility profile of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in polar organic solvents. By combining a theoretical understanding of molecular interactions with a rigorous experimental methodology like the shake-flask method, researchers can generate the reliable data necessary for informed decision-making in process chemistry, formulation development, and other scientific applications. The provided protocols and predictive analyses serve as a foundational resource for scientists and engineers working with this and structurally related compounds.

References

  • Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts.Vertex AI Search Result.
  • Solubility of organic compounds (video).Khan Academy.
  • Physics-Based Solubility Prediction for Organic Molecules.
  • Compound solubility measurements for early drug discovery.
  • How to predict the solubility of an organic compound in different kinds of solvents?Chemistry Stack Exchange.
  • Solubility of Organic Compounds.University of Calgary.
  • Experiment: Solubility of Organic & Inorganic Compounds.University of Wisconsin-Madison.
  • Solvent Polarity.Cayman Chemical.
  • Physical properties of organic compounds.Chemistry LibreTexts.
  • The role of the methoxy group in approved drugs.
  • ETHYL OXAL
  • Diethyl Oxal

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

[label="Stir at RT Caption: Experimental workflow for the synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. Step-by-Step Laboratory Protocol Phase 1: Setup and Initiation Preparation of Inert Atmosphere: Flame...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Stir at RT

Caption: Experimental workflow for the synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate.

Step-by-Step Laboratory Protocol

Phase 1: Setup and Initiation
  • Preparation of Inert Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and an argon or nitrogen inlet. Causality: Ethyl chlorooxoacetate is highly sensitive to moisture, which rapidly hydrolyzes the acyl chloride to the unreactive oxalic acid monoethyl ester[1].

  • Dissolution: Inject anhydrous DCM (20 mL) into the flask. Add 2-(2-methoxyphenyl)ethanol (1.52 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) via syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition and Reaction
  • Dropwise Addition: Dilute ethyl chlorooxoacetate (1.50 g, 11.0 mmol) in anhydrous DCM (10 mL) in a separate dry vial. Using a syringe pump or a pressure-equalizing dropping funnel, add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Self-Validating Observation: The formation of a dense white precipitate (triethylammonium chloride) should be immediately visible upon addition, confirming the progression of the acylation.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C). Stir continuously for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 4:1 v/v) solvent system. The product will appear as a new, less polar spot compared to the starting alcohol. UV activity and staining with potassium permanganate (KMnO 4​ ) can be used for visualization.

Phase 3: Workup and Isolation
  • Quenching: Once TLC indicates complete consumption of the starting alcohol, cool the mixture back to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH 4​ Cl) solution. Causality: This destroys any unreacted acyl chloride and solubilizes the precipitated triethylammonium salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Drying: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous Na 2​ SO 4​ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Phase 4: Purification
  • Flash Column Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.

  • Collection: Pool the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure to afford O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate as a colorless to pale yellow oil.

Expected Analytical Profile

To ensure the trustworthiness of the synthesized compound, researchers must validate the structure using standard spectroscopic techniques. While exact empirical data varies by instrument calibration, the following theoretical assignments are expected for this structure:

TechniqueExpected Diagnostic SignalsStructural Correlation
1 H NMR (CDCl 3​ ) δ ~4.45 (t, 2H)-CH 2​ -O-C(=O)- (phenethyl ester linkage)
δ ~4.35 (q, 2H)-O-CH 2​ -CH 3​ (ethyl ester linkage)
δ ~3.82 (s, 3H)Ar-OCH 3​ (methoxy group on the aromatic ring)
δ ~3.00 (t, 2H)Ar-CH 2​
  • (benzylic protons)
δ 6.80 - 7.25 (m, 4H)Aromatic protons (ortho-substituted benzene)
13 C NMR (CDCl 3​ ) δ ~158.0, 157.5C=O (oxalate carbonyl carbons)
IR (ATR) ~1765, 1740 cm −1 Strong C=O stretching bands typical of oxalates
LC-MS (ESI+) m/z 253.1[M+H] + corresponding to C 13​ H 17​ O 5+​

Sources

Application

Application Note: Utilizing O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in Photoredox-Mediated Radical Synthesis

Executive Summary & Chemical Rationale In modern drug discovery, the 2-methoxyphenethyl motif is a privileged pharmacophore frequently integrated into neuroactive and cardiovascular drug scaffolds. However, traditional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the 2-methoxyphenethyl motif is a privileged pharmacophore frequently integrated into neuroactive and cardiovascular drug scaffolds. However, traditional methods for appending this moiety often rely on harsh organometallic reagents or transition-metal cross-couplings that require pre-functionalized, sensitive intermediates.

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7) emerges as a highly robust, bench-stable redox-active ester (RAE) designed specifically for the mild generation of the 2-(2-methoxyphenyl)ethyl carbon-centered radical. By leveraging visible-light photoredox catalysis, this reagent undergoes single-electron transfer (SET) to cleanly fragment into the desired alkyl radical, carbon dioxide, and an ethyl carbonate anion[1]. This application note details the mechanistic rationale, comparative advantages, and a self-validating protocol for deploying this reagent in Giese-type radical additions.

Mechanistic Insights: The Causality of Reductive Cleavage

As a Senior Application Scientist, the primary challenge I observe when functionalizing electron-rich arenes (such as the 2-methoxyphenyl group) is their vulnerability to oxidative degradation.

If one were to use the corresponding carboxylic acid (3-(2-methoxyphenyl)propanoic acid) as a radical precursor, the required activation mode would be oxidative decarboxylation . The highly oxidizing conditions (typically >+1.2 V vs SCE) required to oxidize the carboxylate can inadvertently oxidize the electron-rich methoxyarene core, leading to complex mixtures and poor chemoselectivity.

By converting the alcohol into an ethyl oxalate , the activation paradigm is inverted from oxidative to reductive [2]. The ethyl oxalate moiety acts as an electron acceptor. Upon SET from a strongly reducing photocatalyst intermediate (such as Ir(II)), the oxalate is reduced. The resulting radical anion rapidly fragments via homolytic C–O bond cleavage, extruding CO₂ and generating the primary alkyl radical[3]. This reductive pathway completely insulates the electron-rich arene from oxidative side reactions, ensuring high fidelity in complex molecule assembly[4].

Quantitative Comparison of Radical Precursors

To justify the selection of the ethyl oxalate over traditional precursors, the following table summarizes the thermodynamic requirements and chemoselectivity profiles of various radical generation strategies for this specific substrate.

Table 1: Comparison of Radical Precursors for 2-Methoxyphenethyl Generation

Precursor TypeActivation ModeApprox. Redox PotentialPrimary ByproductsChemoselectivity (Electron-Rich Arenes)
Alkyl Bromide Reductive SET <−2.0 V vs SCEBromide ionGood, but requires harsh stoichiometric reductants.
Carboxylic Acid Oxidative SET >+1.2 V vs SCECO₂, H⁺Poor (High risk of competitive arene oxidation).
NHPI Ester Reductive SET ≈−1.0 V vs SCEPhthalimide, CO₂Good, but suffers from poor atom economy and steric bulk.
Ethyl Oxalate Reductive SET ≈−1.2 V vs SCECO₂, EtOCOO⁻Excellent (Mild, traceless byproducts, bench-stable).

Reaction Design & Pathway Visualization

The following diagram illustrates the reductive photoredox cycle for utilizing O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in a Giese addition to a Michael acceptor. The cycle relies on fac -Ir(ppy)₃, which is excited by blue light and subsequently reduced by a sacrificial amine (DIPEA) to form the highly reducing Ir(II) species ( E1/2​=−2.19 V vs SCE)[5].

G cluster_photocatalyst Photoredox Catalytic Cycle cluster_reaction Radical Generation & Trapping Ir3 Ir(III) Ground State Ir3_exc Ir(III)* Excited State Ir3->Ir3_exc Visible Light (Blue LED) Ir2 Ir(II) Reduced State Ir3_exc->Ir2 SET from DIPEA (Sacrificial Donor) Ir2->Ir3 SET to Oxalate Reagent Oxalate O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Ir2->Oxalate Radical 2-(2-methoxyphenyl)ethyl Radical (C-centered) Oxalate->Radical 1e- Reduction - CO2, - EtOCOO- AdductRad Adduct Radical Radical->AdductRad Addition to Michael Acceptor Product Alkylated Product AdductRad->Product HAT / Protonation

Figure 1: Reductive photoredox cycle for the generation and trapping of the 2-(2-methoxyphenyl)ethyl radical.

Standardized Protocol: Reductive Giese Addition

This protocol describes the intermolecular radical addition of the 2-methoxyphenethyl radical to methyl acrylate. The methodology is designed to be self-validating; the visual color change of the Ir-complex and the evolution of CO₂ gas serve as internal indicators of reaction progress.

Materials Required:
  • Substrate: O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (1.0 mmol, 252.26 mg)

  • Radical Acceptor: Methyl acrylate (1.5 mmol, 135 μL)

  • Photocatalyst: fac -Ir(ppy)₃ (0.02 mmol, 13.1 mg, 2 mol%)

  • Electron Donor: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 μL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate and fac -Ir(ppy)₃.

    • Causality Note: fac -Ir(ppy)₃ is chosen because its reduced Ir(II) state possesses the necessary thermodynamic driving force to reduce the ethyl oxalate.

  • Solvent & Reagent Addition: Transfer the Schlenk tube to a nitrogen-filled glovebox or maintain under standard Schlenk line conditions. Add 10 mL of anhydrous DMF, followed by methyl acrylate and DIPEA. Seal the tube with a rubber septum.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality Note: Dissolved oxygen is a triplet diradical that will rapidly quench the Ir(III)* excited state and irreversibly trap the generated carbon-centered radical to form peroxides. Complete deoxygenation is non-negotiable for high yields.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 34W Blue LED lamp ( λmax​=456 nm). Stir vigorously at room temperature for 16 hours.

    • Causality Note: Use a standard desk fan to blow ambient air across the reaction vessel. Photoredox reactions are temperature-sensitive; preventing the LEDs from heating the reaction above 30°C suppresses thermal background decomposition of the oxalate.

  • Workup & Isolation: Dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous LiCl solution ( 3×15 mL) to remove DMF and DIPEA salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the homologated product.

References[1] "Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation", National Institutes of Health (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/[2] "Total Synthesis of the Diterpenes (+)-Randainin D and (+)-Barekoxide via Photoredox-Catalyzed Deoxygenative Allylation", Journal of the American Chemical Society. Available at: https://pubs.acs.org/[3] "Asymmetric synthesis of unnatural a-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols", RSC Publishing. Available at: https://pubs.rsc.org/[4] "Radical retrosynthesis: a powerful strategy for modern assembly of terpenoid natural products", RSC Publishing. Available at:https://pubs.rsc.org/[5] "The Different Behaviors of Photoredox Catalysts in Visible Light Promoted Organic Transformations", University of Regensburg. Available at:https://epub.uni-regensburg.de/

Sources

Method

Applications of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in active pharmaceutical ingredient (API) intermediates

Introduction & Mechanistic Rationale The late-stage functionalization of aliphatic alcohols to construct complex Active Pharmaceutical Ingredient (API) intermediates has historically been challenged by high C–O bond diss...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The late-stage functionalization of aliphatic alcohols to construct complex Active Pharmaceutical Ingredient (API) intermediates has historically been challenged by high C–O bond dissociation energies. The conversion of these alcohols into mixed alkyl oxalates, such as O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7) , circumvents this thermodynamic barrier[1].

By serving as a stable, bench-ready precursor, this ethyl oxalate derivative can be readily hydrolyzed into its corresponding metal salt, which acts as a highly efficient radical precursor under visible-light photoredox catalysis. The generation of the nucleophilic 2-(2-methoxyphenyl)ethyl radical via single-electron transfer (SET) and subsequent double decarboxylation enables rapid access to functionalized API scaffolds through C(sp³)–C(sp²) cross-coupling, Giese additions, and Minisci-type functionalizations [2].

Causality of Precursor Selection

Why utilize a mixed ethyl oxalate rather than a direct alkyl halide or unactivated alcohol?

  • Thermodynamic Activation : Unactivated alcohols resist homolytic cleavage. Converting the 2-(2-methoxyphenyl)ethyl alcohol to an ethyl oxalate lowers the oxidation potential significantly ( Ered​≈+1.28 V vs SCE for the derived cesium salt), allowing mild SET by photocatalysts like Ir(III) [3].

  • Stability & Handling : Unlike sensitive alkyl halides or symmetric oxalates, the mixed ethyl oxalate is highly stable to ambient moisture and light, ensuring reproducible batch-to-batch stoichiometry during scale-up.

  • Traceless Byproducts : The single-electron oxidation of the hydrolyzed oxalate salt triggers a fragmentation cascade. The extrusion of two equivalents of CO₂ provides an irreversible thermodynamic driving force, leaving no toxic byproducts—a critical purity parameter for API synthesis.

Mechanism Light Blue LED (450 nm) PC_star *Ir(III) Excited State Light->PC_star PC Ir(III) Catalyst PC->PC_star Excitation Oxalate Cesium 2-(2-methoxyphenyl)ethyl oxalate PC_star->Oxalate SET Oxidation Radical 2-(2-methoxyphenyl)ethyl Radical + 2 CO2 Oxalate->Radical Decarboxylation Product Coupled API Intermediate Radical->Product Ni-Catalytic Cycle

Fig 1. Photoredox-driven double decarboxylation of the oxalate salt generating the alkyl radical.

Key Applications in API Development

Metallaphotoredox Cross-Coupling (Dual Ir/Ni Catalysis)

The 2-(2-methoxyphenyl)ethyl radical can be intercepted by a nickel catalytic cycle to forge C(sp³)–C(sp²) bonds with aryl or heteroaryl halides [1]. This is particularly valuable for appending the 2-methoxyphenethyl pharmacophore—a motif common in neuroactive and cardiovascular APIs—onto pyridine or pyrimidine scaffolds without requiring stoichiometric organometallic reagents (e.g., Grignard or zinc reagents).

Deoxygenative Giese Addition

For the synthesis of unnatural amino acids or functionalized lactones, the generated radical undergoes conjugate addition to electron-deficient alkenes (e.g., dehydroalanine derivatives). This allows for the rapid construction of complex, stereodefined amino acid derivatives directly from abundant alcohol precursors [4].

Experimental Protocols

Self-Validating System Note: These protocols integrate in-process controls (IPC) such as TLC and ¹H NMR internal standards to ensure the system validates its own progression before advancing.

Protocol A: Preparation of Cesium 2-(2-methoxyphenyl)ethyl oxalate

Causality: The ethyl ester must be selectively hydrolyzed to the cesium salt to enable oxidative quenching of the photocatalyst. Cesium is chosen over sodium or potassium due to its enhanced solubility in organic solvents like DMF, which is crucial for maintaining a homogeneous photoredox reaction environment [3].

  • Reaction Setup : In a 50 mL round-bottom flask, dissolve O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (10.0 mmol, 1.0 equiv) in a 1:1 mixture of anhydrous THF and MeOH (20 mL).

  • Hydrolysis : Add a solution of CsOH·H₂O (10.5 mmol, 1.05 equiv) in deionized water (5 mL) dropwise at 0 °C to prevent exothermic degradation.

  • IPC Validation : Stir for 2 hours at room temperature. Monitor by TLC (Hexane/EtOAc 3:1); the starting material spot ( Rf​≈0.6 ) must completely disappear.

  • Isolation : Concentrate the mixture under reduced pressure to remove organic solvents. Lyophilize the remaining aqueous solution for 24 hours to yield the cesium oxalate salt as a quantitative, free-flowing white powder. Critical Parameter: Strict exclusion of residual water is required for the subsequent Ni-catalyzed step to prevent protodecarboxylation of the radical.

Protocol B: Dual Ir/Ni-Catalyzed C(sp³)–C(sp²) Cross-Coupling
  • Preparation : In an oven-dried 40 mL vial equipped with a Teflon septum, combine the Cesium 2-(2-methoxyphenyl)ethyl oxalate (1.5 mmol, 1.5 equiv), 4-bromopyridine hydrochloride (1.0 mmol, 1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%), NiCl₂·dme (0.05 mmol, 5 mol%), and dtbbpy (0.05 mmol, 5 mol%).

  • Solvent & Degassing : Add anhydrous DMF (10 mL). Causality & Validation: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it rapidly quenches the *Ir(III) excited state and oxidizes the fragile Ni(0) intermediate, stalling the catalytic cycle.

  • Irradiation : Seal the vial and irradiate with a 34 W Blue LED lamp ( λ=450 nm) at room temperature for 24 hours. Utilize a cooling fan to maintain the reaction temperature strictly at 25 °C.

  • Workup & Yield Determination : Dilute the mixture with EtOAc (30 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to extract the DMF. IPC Validation: Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard to the crude organic layer. Evaporate a small aliquot and analyze via ¹H NMR to determine the spectroscopic yield prior to chromatography.

  • Purification : Purify via flash column chromatography (SiO₂, gradient elution CH₂Cl₂ to 5% MeOH in CH₂Cl₂).

Workflow Step1 1. Hydrolysis (CsOH) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photoredox (Blue LED, Ir/Ni) Step2->Step3 Step4 4. IPC Validation (NMR/TLC) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2. Step-by-step workflow for the dual metallaphotoredox cross-coupling of oxalate esters.

Quantitative Data Presentation

The table below summarizes the comparative efficiencies of 2-(2-methoxyphenyl)ethyl radical additions across various established photoredox methodologies, demonstrating the versatility of the oxalate precursor.

EntryReaction TypeCoupling Partner / AcceptorPhotocatalyst SystemIsolated Yield (%)
1Metallaphotoredox Cross-Coupling4-BromopyridineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ + NiCl₂82%
2Giese Conjugate AdditionMethyl AcrylateRu(bpy)₃(PF₆)₂78%
3Minisci-Type AdditionLepidine (Protonated)fac-Ir(ppy)₃71%
4Deoxygenative HalogenationSelectfluor (F source)fac-Ir(ppy)₃65%

References

  • Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: Sp³–Sp² Cross-Coupling of Oxalates with Aryl Halides Journal of the American Chemical Society, 2016, 138 (42), 13862–13865. URL:[Link]

  • Photoredox catalysis enabled C–O bond activation: Access to unnatural amino acids Diva Portal (Academic Archive), 2021. URL:[Link]

  • Transition-Metal-Free Decarboxylative Photoredox Coupling of Carboxylic Acids and Alcohols with Aromatic Nitriles The Journal of Organic Chemistry, 2016, 81 (16), 7155–7160. URL:[Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols Chemical Science, 2024, 15, 7316–7323. URL:[Link]

Application

Catalytic conversion methods involving O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

Application Note: Catalytic Conversion Methods Involving O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] Oxalate Executive Summary & Mechanistic Rationale The use of alcohols as latent alkylating agents has fundamentally shifted...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Conversion Methods Involving O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] Oxalate

Executive Summary & Mechanistic Rationale

The use of alcohols as latent alkylating agents has fundamentally shifted the paradigm of radical chemistry. Traditional methods for generating primary and secondary alkyl radicals rely heavily on alkyl halides, which are notoriously prone to competitive elimination (E2) or rearrangement pathways. By converting complex alcohols into bench-stable unsymmetrical oxalates—such as O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7)—researchers can access highly reactive carbon-centered radicals under exceedingly mild, visible-light-mediated conditions[1].

Unlike symmetrical oxalates or cesium oxalate salts that typically undergo oxidative decarboxylation, neutral ethyl oxalates are activated via a reductive quenching cycle [2]. In this manifold, a strongly reducing photocatalyst state is required to induce mesolytic C–O bond cleavage. When irradiated with blue light, the ground-state iridium catalyst is excited and subsequently reductively quenched by a sacrificial electron donor (e.g., N,N-diisopropylethylamine, DIPEA). The resulting Ir(II) species possesses a high reduction potential (E₁/₂ ≈ -1.51 V vs. SCE), which is sufficient to transfer a single electron to the ethyl oxalate moiety. This triggers the fragmentation of the oxalate radical anion, releasing the targeted 2-(2-methoxyphenyl)ethyl radical , carbon dioxide, and an ethyl carbonate byproduct.

This primary radical can then be intercepted in a variety of downstream transformations, including Giese-type additions to electron-deficient alkenes or dual photoredox/nickel-catalyzed cross-couplings with aryl halides[3].

Photoredox_Cycle PC_GS Ir(III) Ground State [Ir(ppy)₂(dtbbpy)]⁺ PC_ES Ir(III)* Excited State PC_GS->PC_ES Visible Light (450 nm) PC_RED Ir(II) Reduced State PC_ES->PC_RED Reductive Quenching PC_RED->PC_GS SET to Substrate Radical 2-(2-methoxyphenyl)ethyl Radical (R•) PC_RED->Radical Mesolytic Cleavage Substrate O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate Substrate->PC_RED Donor DIPEA (Sacrificial Donor) Donor->PC_ES

Figure 1: Reductive quenching photoredox cycle for the generation of the 2-(2-methoxyphenyl)ethyl radical.

Optimization of Reaction Parameters

The successful generation of the 2-(2-methoxyphenyl)ethyl radical from its ethyl oxalate precursor is highly dependent on the redox potentials of the catalyst and the efficiency of the sacrificial donor. Table 1 summarizes the optimization data for a standard Giese addition to methyl acrylate.

Table 1: Optimization of Photoredox Giese Addition Conditions

EntryPhotocatalyst (1 mol%)Reductant (2.0 eq)SolventLight SourceYield (%)
1 [Ir(ppy)₂(dtbbpy)]PF₆ DIPEA CH₃CN 450 nm LED 88
2Ru(bpy)₃Cl₂DIPEACH₃CN450 nm LED15
3[Ir(ppy)₂(dtbbpy)]PF₆NoneCH₃CN450 nm LED0
4[Ir(ppy)₂(dtbbpy)]PF₆DIPEADMF450 nm LED62
5[Ir(ppy)₂(dtbbpy)]PF₆DIPEACH₃CNDark0

Data Interpretation: The ruthenium-based catalyst (Entry 2) fails to provide high yields because its reduced Ru(I) state lacks the thermodynamic driving force required to efficiently reduce the neutral ethyl oxalate. The absence of DIPEA (Entry 3) completely shuts down the reaction, validating that the Ir(III)* excited state cannot directly oxidize the neutral oxalate and strictly requires the reductive quenching pathway[2].

Experimental Protocols

Protocol A: Visible-Light Photoredox Giese Addition

This protocol details the intermolecular coupling of O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate with an electron-deficient alkene (methyl acrylate).

Materials Required:

  • O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate (1.0 equiv, 0.5 mmol)

  • Methyl acrylate (2.0 equiv, 1.0 mmol) *[Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv, 0.005 mmol)

  • DIPEA (2.0 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (CH₃CN, 5.0 mL)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the oxalate precursor, [Ir(ppy)₂(dtbbpy)]PF₆, and the internal standard.

    • Causality: The internal standard is added at the beginning to create a self-validating system. Post-reaction quantitative NMR (qNMR) or GC-FID can immediately verify mass balance and conversion without relying solely on isolated yields.

  • Solvent & Reagent Addition: Transfer the tube to a nitrogen-filled glovebox. Add anhydrous CH₃CN, followed by methyl acrylate and DIPEA. Seal the tube with a rubber septum.

  • Degassing (Critical Step): Remove the sealed tube from the glovebox and subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. If present, it will rapidly intercept the Ir(III)* excited state or the generated alkyl radical, resulting in complete reaction failure and the formation of peroxy-byproducts.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Ensure the temperature is maintained around 25 °C using a cooling fan. Stir vigorously for 16 hours.

  • Validation & Workup: Turn off the light source. Remove a 50 µL aliquot, dilute with CDCl₃, and perform a rapid crude ¹H-NMR to confirm the disappearance of the oxalate methylene protons. Once validated, concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Dual Photoredox/Nickel-Catalyzed C(sp³)–C(sp²) Cross-Coupling

This advanced protocol merges the radical generation capability of the photoredox cycle with the cross-coupling power of nickel catalysis to couple the 2-(2-methoxyphenyl)ethyl radical with aryl bromides[3].

Dual_Ni_Photoredox Ni0 Ni(0)Ln Ni2 Ni(II)(Ar)(Br)Ln Ni0->Ni2 Oxidative Addition Ni3 Ni(III)(Ar)(R)(Br)Ln Ni2->Ni3 Radical Capture Ni1 Ni(I)(Br)Ln Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product (Ar-R) Ni3->Product Ni1->Ni0 SET Reduction by Ir(II) ArX Aryl Bromide (Ar-Br) ArX->Ni0 Radical R• (from Oxalate) Radical->Ni2

Figure 2: Dual Photoredox/Nickel catalytic cycle for the cross-coupling of oxalate-derived radicals with aryl bromides.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, charge a vial with NiCl₂·dtbbpy (10 mol%) and [Ir(ppy)₂(dtbbpy)]PF₆ (2 mol%).

    • Causality: Using a pre-complexed Ni-ligand species ensures that unligated Ni(0) does not precipitate as nickel black upon reduction, which would irreversibly kill the cross-coupling cycle.

  • Reactant Assembly: Add the aryl bromide (1.0 equiv, 0.5 mmol) and O₂-Ethyl O₁-[2-(2-methoxyphenyl)ethyl] oxalate (1.5 equiv, 0.75 mmol).

    • Causality: An excess of the oxalate is utilized because homocoupling of the primary radical (R-R formation) is a minor but unavoidable competing background reaction.

  • Solvent & Base: Add 5.0 mL of anhydrous DMF and DIPEA (2.5 equiv). Seal the vial.

  • Irradiation & Monitoring: Irradiate with 450 nm blue LEDs for 24 hours. Monitor the reaction via GC-MS at the 12-hour mark. The presence of the des-bromo arene indicates premature protodehalogenation, often caused by trace moisture. If observed, ensure stricter anhydrous conditions in subsequent runs.

  • Workup: Quench the reaction by exposing it to air (oxidizes the active Ni species). Dilute with diethyl ether, wash extensively with LiCl aqueous solution (5% w/w) to remove DMF, dry over MgSO₄, and purify.

References

  • MacMillan, D. W. C., Overman, L. E., et al. "Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling." Journal of the American Chemical Society, 2015. URL:[Link]

  • "Radical Deoxyfunctionalisation Strategies." ChemRxiv, 2022. URL:[Link]

  • "Photoredox Ni-Catalyzed Selective Coupling of Organic Halides and Oxalates to Esters via Alkoxycarbonyl Radical Intermediates." CCS Chemistry, 2020. URL:[Link]

Sources

Method

Application Note: Optimal Reagents, Catalysts, and Workflows for the Synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

Executive Summary & Strategic Rationale The synthesis of unsymmetrical oxalates—specifically O2-ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate —is a highly valuable transformation in medicinal chemistry and advanced materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of unsymmetrical oxalates—specifically O2-ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate —is a highly valuable transformation in medicinal chemistry and advanced materials science. Unsymmetrical oxalate diesters serve as versatile bidentate ligands, cleavable linkers in drug-conjugate development, and critical intermediates in the synthesis of heterocycles.

Synthesizing an unsymmetrical oxalate presents a distinct thermodynamic challenge: avoiding the formation of symmetrical bis-esters. To achieve high regioselectivity and yield, researchers must choose between two primary mechanistic pathways: Directed Acylation (using an inherently asymmetric reagent) or Catalytic Transesterification (using stoichiometric control and selective catalysts). This application note details the causality behind reagent selection, catalyst optimization, and provides self-validating protocols for both pathways.

Mechanistic Pathways & Causality

Pathway A: Directed Acylation (The Asymmetric Reagent Approach)

The most direct and regioselective method relies on nucleophilic acyl substitution. By reacting 2-(2-methoxyphenyl)ethanol with 1, the asymmetry is built directly into the electrophile.

  • Causality of Reagent Choice: Ethyl oxalyl chloride contains one highly reactive acyl chloride and one relatively stable ethyl ester. The aliphatic alcohol of 2-(2-methoxyphenyl)ethanol attacks the acyl chloride exclusively at low temperatures.

  • Role of the Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is preferred over Triethylamine (TEA). DIPEA acts as an acid scavenger to neutralize the generated HCl, preventing the acidic cleavage of the electron-rich 2-methoxyphenyl ether moiety. Its steric bulk prevents it from forming competitive, unreactive acylammonium intermediates.

Pathway B: Catalytic Transesterification (The Atom-Economical Approach)

An alternative, halide-free route involves the transesterification of diethyl oxalate with 2-(2-methoxyphenyl)ethanol.

  • Causality of Stoichiometry: To suppress the formation of the symmetrical bis(2-(2-methoxyphenyl)ethyl) oxalate, diethyl oxalate must be used in a massive stoichiometric excess (e.g., 5 equivalents). It acts as both the reactant and the solvent.

  • Catalyst Dynamics: The ortho-methoxy group on the aromatic ring can act as a chelating Lewis base. If a homogeneous Lewis acid like Titanium tetraisopropoxide ( Ti(OiPr)4​ ) is used, the substrate may sequester the catalyst, altering reaction kinetics. Therefore,2 are optimal. They provide robust Lewis acidity to activate the carbonyl carbon without being deactivated by substrate chelation, allowing for simple mechanical recovery. Similar principles apply when using3.

Reaction Pathway Visualization

ReactionPathways cluster_A Pathway A: Directed Acylation cluster_B Pathway B: Catalytic Transesterification SM 2-(2-methoxyphenyl)ethanol (Starting Material) CondA Base: DIPEA or TEA Solvent: DCM (0°C to RT) SM->CondA CondB Catalyst: MoO3/TiO2 or Ti(OiPr)4 Conditions: 120°C, -EtOH SM->CondB EOC Ethyl Oxalyl Chloride EOC->CondA Product O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (Target Unsymmetrical Oxalate) CondA->Product Elimination: -HCl DEO Diethyl Oxalate (Excess) DEO->CondB CondB->Product Elimination: -Ethanol

Figure 1: Mechanistic pathways for synthesizing the target unsymmetrical oxalate.

Reagent & Catalyst Optimization Data

Table 1: Quantitative Comparison of Synthetic Pathways
ParameterPathway A (Acylation)Pathway B (Transesterification)
Primary Reagent Ethyl oxalyl chlorideDiethyl oxalate
Stoichiometry (Alcohol:Reagent) 1.0 : 1.11.0 : 5.0 (Excess required)
Catalyst / Acid Scavenger DIPEA (1.2 eq) MoO3​/TiO2​ (10 wt%)
Reaction Temperature 0 °C to 25 °C120 °C (Reflux/Distillation)
Primary Byproduct Hydrogen chloride (neutralized)Ethanol (distilled continuously)
Yield Profile High (>85%), highly selectiveModerate (60-75%), prone to symmetry
Table 2: Catalyst Selection Matrix for Transesterification (Pathway B)
Catalyst TypeExampleActivity LevelSelectivity for UnsymmetricalRecovery Method
Homogeneous Lewis Acid Ti(OiPr)4​ Very HighLow-ModerateAqueous quench & chromatography
Heterogeneous Solid Acid MoO3​/TiO2​ HighHighSimple vacuum filtration
Basic Ionic Liquid [BMIM][OH]ModerateModerateLiquid-liquid extraction

Self-Validating Experimental Protocols

Protocol A: Directed Acylation via Ethyl Oxalyl Chloride

This protocol is optimized for a 10 mmol scale and relies on low-temperature kinetic control to ensure absolute regioselectivity.

Materials:

  • 2-(2-methoxyphenyl)ethanol: 1.52 g (10.0 mmol, 1.0 eq)

  • Ethyl oxalyl chloride: 1.50 g (11.0 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA): 1.55 g (12.0 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent the premature hydrolysis of the acyl chloride.

  • Substrate Dissolution: Dissolve 1.52 g of 2-(2-methoxyphenyl)ethanol in 20 mL of anhydrous DCM. Add 1.55 g of DIPEA.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Lowering the temperature minimizes exothermic degradation and ensures the acyl chloride reacts exclusively with the primary alcohol.

  • Electrophile Addition: Dilute 1.50 g of ethyl oxalyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing localized heating and side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The starting alcohol will disappear, replaced by a higher Rf​ spot (the less polar oxalate ester).

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Causality: The mild acidity of NH4​Cl neutralizes excess DIPEA and safely hydrolyzes any unreacted acyl chloride without cleaving the newly formed ester bonds.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude O2-ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. Purify via flash column chromatography if necessary.

Protocol B: Catalytic Transesterification via Solid-Acid Catalyst

This protocol utilizes Le Chatelier's principle and heterogeneous catalysis to drive an atom-economical synthesis.

Materials:

  • 2-(2-methoxyphenyl)ethanol: 1.52 g (10.0 mmol, 1.0 eq)

  • Diethyl oxalate: 7.31 g (50.0 mmol, 5.0 eq)

  • MoO3​/TiO2​ Sol-Gel Catalyst (10 wt% Mo): 150 mg

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL two-neck round-bottom flask, combine 1.52 g of 2-(2-methoxyphenyl)ethanol, 7.31 g of diethyl oxalate, and 150 mg of the MoO3​/TiO2​ catalyst.

  • Distillation Setup: Equip the flask with a short-path distillation head and a receiving flask cooled in an ice bath. Causality: Diethyl oxalate (bp 185 °C) acts as the high-boiling solvent, allowing the continuous distillation of the ethanol byproduct (bp 78 °C). Removing ethanol prevents the reverse reaction.

  • Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath under continuous stirring. Maintain this temperature for 6–8 hours.

  • Self-Validation (Distillate Tracking): The reaction progress can be physically validated by monitoring the volume of ethanol collected in the receiving flask. Theoretical yield of ethanol is ~0.58 mL.

  • Catalyst Recovery: Cool the mixture to room temperature. Filter the suspension through a medium-porosity glass frit to remove the solid MoO3​/TiO2​ catalyst. Wash the frit with a small amount of ethyl acetate.

  • Purification: Transfer the filtrate to a distillation apparatus and remove the excess diethyl oxalate under high vacuum (e.g., 0.1 mmHg at 40–50 °C). The remaining residue is the target unsymmetrical oxalate, which can be further purified by silica gel chromatography (Hexanes/EtOAc) to remove trace symmetrical bis-ester byproducts.

References

[1] e-EROS Encyclopedia of Reagents for Organic Synthesis. Methyl oxalyl chloride / Ethyl oxalyl chloride. ResearchGate. Available at:

[2] Kotbagi, T., et al. (2012). Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts. Science.gov. Available at:

[3] Kumar, et al. Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. PMC. Available at:

Sources

Application

Application Notes and Protocols: Scale-up and Continuous Flow Synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

Introduction In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of unsymmetrical oxalates such as O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate represents a class of reactions where precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of unsymmetrical oxalates such as O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate represents a class of reactions where precision, safety, and scalability are of paramount importance. These compounds often serve as critical building blocks in the synthesis of more complex molecules. Traditional batch processing, while familiar, can present challenges in controlling exotherms, ensuring consistent product quality, and safely handling hazardous reagents, particularly during scale-up.

Continuous flow chemistry has emerged as a transformative technology, offering significant advantages over conventional batch methods.[1][2] By conducting reactions in a continuously flowing stream, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[1][2] This enhanced control translates to improved reaction selectivity, higher yields, and a significantly better safety profile due to the small reaction volumes at any given time.[3][4] Furthermore, continuous flow processes are inherently more scalable; increasing production volume can be as simple as extending the processing time or running multiple reactor systems in parallel.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up and continuous flow synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. It will delve into the causality behind experimental choices, provide validated protocols for both batch and continuous flow processes, and offer insights into process analytical technology (PAT) for real-time monitoring and control.

Reaction Overview: Synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

The target molecule is synthesized via the esterification of 2-(2-methoxyphenyl)ethanol with ethyl oxalyl chloride. This reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7] The reaction proceeds rapidly and is generally high-yielding. A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is typically used to scavenge the hydrochloric acid (HCl) byproduct.[8][9][10]

Reaction Scheme:

Key Reagents and Safety Considerations
  • Ethyl Oxalyl Chloride (CAS: 4755-77-5): This is a flammable, corrosive, and moisture-sensitive liquid.[11][12][13][14][15] It reacts violently with water and causes severe skin burns and eye damage.[11][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

  • 2-(2-methoxyphenyl)ethanol: This is a combustible liquid. Standard laboratory safety precautions should be followed.

  • Triethylamine (Et3N): This is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

Part 1: Traditional Batch Synthesis and Scale-Up

Batch synthesis provides a foundational understanding of the reaction kinetics and is suitable for initial small-scale production.

Experimental Protocol: Lab-Scale Batch Synthesis (1-10 g)

This protocol details the synthesis of the target oxalate on a laboratory scale.

Materials:

  • 2-(2-methoxyphenyl)ethanol

  • Ethyl oxalyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere, dissolve 2-(2-methoxyphenyl)ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred alcohol solution via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate.

Causality Behind Experimental Choices
  • Inert Atmosphere: Ethyl oxalyl chloride is moisture-sensitive; an inert atmosphere prevents its hydrolysis.[12]

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid.

  • Low-Temperature Addition: The reaction is exothermic.[6] Adding the acyl chloride at 0 °C helps to control the reaction rate, minimize side reactions, and ensure safety.

  • Aqueous Workup: The series of washes with acidic, basic, and neutral solutions effectively removes the triethylamine hydrochloride salt, any unreacted starting materials, and byproducts.

Scale-Up Considerations for Batch Synthesis

Scaling up this reaction in a batch reactor requires careful consideration of heat transfer and mixing. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Inadequate mixing can lead to localized "hot spots," potentially causing side reactions and reducing yield and purity.

Part 2: Continuous Flow Synthesis

Continuous flow chemistry offers a superior alternative for the safe and efficient synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, particularly at a larger scale.[1][2][5]

Advantages of Continuous Flow for this Synthesis
  • Enhanced Safety: The small volume of the reactor minimizes the risk associated with handling the hazardous ethyl oxalyl chloride and controlling the reaction exotherm.[1][2][4]

  • Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation.[3]

  • Precise Control: Flow reactors enable precise control over residence time, stoichiometry, and temperature, leading to higher reproducibility and purity.[1][2]

  • Seamless Scalability: Production can be increased by simply running the system for a longer duration ("scaling out") or by increasing the flow rates and reactor size ("scaling up").[5]

Experimental Protocol: Continuous Flow Synthesis

This protocol describes the synthesis using a commercially available flow chemistry system.

System Configuration:

  • Two syringe pumps or HPLC pumps for reagent delivery.

  • A T-mixer or micromixer for efficient mixing of the reagent streams.

  • A coiled tube reactor (e.g., PFA or stainless steel) of a defined volume.

  • A back-pressure regulator to maintain a stable pressure and prevent outgassing.

  • A collection vessel.

Reagent Solutions:

  • Solution A: 2-(2-methoxyphenyl)ethanol and triethylamine in anhydrous dichloromethane.

  • Solution B: Ethyl oxalyl chloride in anhydrous dichloromethane.

Procedure:

  • System Priming: Prime the pumps and the reactor system with the reaction solvent (anhydrous dichloromethane).

  • Reagent Pumping: Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time. For example, to maintain a 1:1.05 molar ratio of the alcohol to the acyl chloride, the flow rates are adjusted based on the concentrations of the stock solutions.

  • Mixing and Reaction: The two reagent streams are combined in the T-mixer and flow through the reactor coil, which is maintained at a specific temperature (e.g., room temperature or slightly elevated to increase the reaction rate).

  • Collection: The product stream exits the reactor through the back-pressure regulator and is collected in a suitable vessel.

  • Steady State: Allow the system to reach a steady state before collecting the product for analysis and workup.

  • Workup and Purification: The collected product stream can be worked up in a batchwise manner as described in the batch protocol or by using a continuous liquid-liquid extraction setup for a fully continuous process.

Workflow Diagram

G cluster_0 Reagent Delivery PumpA Pump A (Alcohol + Base) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Acyl Chloride) PumpB->Mixer Reactor Coiled Tube Reactor (Controlled Temperature) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow synthesis workflow.

Data Presentation: Batch vs. Continuous Flow
ParameterBatch Synthesis (Lab-Scale)Continuous Flow Synthesis
Reaction Volume 100 - 1000 mL1 - 10 mL (in reactor at any time)
Temperature Control Challenging on scale-upExcellent
Mixing Dependent on stirrer speed and vessel geometryHighly efficient and rapid
Safety Moderate to high risk with scale-upHigh level of safety
Scalability Requires process redesign for larger vesselsLinear and predictable
Reproducibility Can vary between batchesHigh

Part 3: Process Analytical Technology (PAT) for Real-Time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[16] In the context of continuous flow synthesis, PAT tools are instrumental for real-time process understanding and optimization.[17][18]

Integrating PAT into the Continuous Flow Setup

In-line or on-line analytical techniques can be integrated into the flow path to monitor the reaction in real-time.

  • FTIR Spectroscopy: An in-line FTIR probe can be placed after the reactor to monitor the disappearance of the alcohol's O-H stretch and the appearance of the ester's carbonyl stretch, thus tracking the reaction conversion.[17][18]

  • On-line HPLC/UPLC-MS: A small sample of the reaction stream can be automatically diverted to an HPLC or UPLC-MS system for quantitative analysis of reactants, products, and impurities.[17][18] This provides detailed information on reaction performance and product purity.

  • Flow NMR: Flow NMR spectroscopy can provide detailed structural information in real-time, allowing for the identification and quantification of all species in the reaction mixture.[17][18]

PAT Workflow Diagram

G cluster_0 Continuous Flow Reactor System Reactor_System Reactor Output PAT_Probe In-line PAT Probe (e.g., FTIR) Reactor_System->PAT_Probe Autosampler On-line Autosampler Reactor_System->Autosampler Data_Analysis Real-time Data Analysis & Control PAT_Probe->Data_Analysis HPLC_MS HPLC/UPLC-MS Autosampler->HPLC_MS HPLC_MS->Data_Analysis Feedback_Loop Feedback Control (Adjusts Pump Rates, Temp.) Feedback_Loop->Reactor_System Data_Analysis->Feedback_Loop

Caption: PAT integration in continuous flow.

The data generated from these PAT tools can be used to create a feedback loop to automatically adjust process parameters (e.g., flow rate, temperature) to maintain optimal reaction conditions and ensure consistent product quality.[16] This approach is a cornerstone of Quality by Design (QbD), where quality is built into the process rather than being tested for in the final product.[19]

Conclusion

The synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate provides an excellent case study for comparing traditional batch and modern continuous flow manufacturing approaches. While batch synthesis is suitable for initial discovery and small-scale work, continuous flow technology offers significant advantages in terms of safety, control, scalability, and efficiency.[1][2][4][5] The integration of Process Analytical Technology further enhances the benefits of flow chemistry by enabling real-time monitoring and control, leading to a more robust and reliable manufacturing process.[16][17][20] For drug development professionals, adopting continuous flow methodologies can accelerate development timelines and provide a more seamless transition from laboratory-scale synthesis to commercial production.[5]

References

  • Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry.
  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
  • Conway, S. (2020, March 13). Advantages of Continuous Flow Synthesis. 24/7 BIOPHARMA.
  • SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • O'Brien, A. G., et al. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00678F.
  • Yuhan CDMO. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing.
  • LabX. (2018, June 1). Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success.
  • Pfizer. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering.
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
  • Guidechem. (n.d.). Ethyl oxalyl chloride (cas 4755-77-5) SDS/MSDS download.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • METTLER TOLEDO. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
  • PubChem. (n.d.). Ethoxalyl chloride.
  • Tao, K., et al. (2023). Continuous morphology-controllable precipitation strategy for europium oxalate hydrates via microchannel reactor. ProQuest.
  • Smith, C. J., et al. (2024). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development.
  • Wang, C., et al. (n.d.). Nickel(ii)/TPMPP catalyzed reductive coupling of oxalates and tetrasulfides: synthesis of unsymmetric disulfides. Organic Chemistry Frontiers.
  • Reaction Repo. (n.d.). Oxidation with Oxalyl chloride.
  • LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
  • Wang, Y., et al. (2025, January 6). Slug Flow Coprecipitation Synthesis of Uniformly-Sized Oxalate Precursor Microparticles for Improved Reproducibility and Tap Density of Li(Ni0.8Co0.1Mn0.1)O2 Cathode Materials. ACS Publications.
  • Orita, A., et al. (2022, September 12). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Scientific Reports.
  • Adams, R., & Weeks, L. F. (1916). ACTION OF OXALYL CHLORIDE ON PRIMARY, SECONDARY. AND TERTIARY ALCOHOLS. Journal of the American Chemical Society.
  • Wang, Y., et al. (2025, January 6). Slug Flow Coprecipitation Synthesis of Uniformly-Sized Oxalate Precursor Microparticles for Improved Reproducibility and Tap Density of Li(Ni0.8Co0.1Mn0.1)O2 Cathode Materials. ACS Publications.
  • Dionisio, D., et al. (2026, March). Scalable electrochemical CO2 reduction to oxalate in a continuous flow reactor. ResearchGate.
  • Li, Y., et al. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science.
  • Sausen, P. J., & Neckers, D. C. (n.d.). Aryl Oxalate Derivatives as Convenient Precursors for Generation of Aryloxyl Radicals. The Journal of Organic Chemistry.
  • Orita, A., et al. (n.d.). Synthesis of oxalate half-esters and their derivatives in the past. ResearchGate.
  • Orita, A., et al. (2022, September 12). Efficient and practical synthesis of monoalkyl oxalates under green conditions. PMC.
  • Li, Y., et al. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • De la Torre, A., et al. (2022, October 26). One-Pot Synthesis of Dioxime Oxalates. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Alcohols with 2-(2-Oxocyclohexyl)acetyl chloride.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
  • Daidouh, A., et al. (2019, December 24). Structural Variations of 2D and 3D Lanthanide Oxalate Frameworks Hydrothermally Synthesized in the Presence of Hydrazinium Ions. Inorganic Chemistry.
  • Pundir, C. S. (n.d.). Isolation, purification, immobilization of oxalate oxidase and its clinical applications. National Center for Biotechnology Information.
  • Gaspa, S., et al. (2021, October 27). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. PDF.
  • Carp, O. (n.d.). MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. Revue Roumaine de Chimie.
  • Chai, W., & Liebman, M. (2019). Effects of processing on oxalate contents in plant foods: A review. ResearchGate.
  • Google Patents. (n.d.). CN101205179A - Method for purifying oxalic acid solution.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Saffar, B., et al. (2005, December 18). Purification and Partial Characterization of Barley Oxalate Oxidase. Brieflands.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl Oxalate.
  • Google Patents. (n.d.). CN102001938B - Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid.

Sources

Method

In vitro application of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in biochemical assays

Application Note: In Vitro Application of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate in Biochemical Assays Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Application of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate in Biochemical Assays

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide.

Executive Summary & Scientific Rationale

The demand for highly selective, bioorthogonal reactions in late-stage protein functionalization and DNA-encoded library (DEL) synthesis has driven the adoption of photoredox catalysis in biochemical assays[1]. O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS 1443328-45-7) serves as a highly efficient, bench-stable radical precursor. Unlike traditional electrophilic bioconjugation reagents (e.g., maleimides) that suffer from reversible thiol-exchange in vivo, photoredox-generated alkyl radicals engage in irreversible Giese-type additions to Michael acceptors such as dehydroalanine (Dha), yielding highly stable C–C bonds.

Mechanistic Causality: Why utilize an ethyl oxalate rather than a symmetric or cesium oxalate? Cesium oxalates typically require single-electron oxidation to fragment, a process that can inadvertently oxidize sensitive amino acid residues (like Tryptophan or Tyrosine) on a target protein. In contrast, ethyl oxalates are activated via a reductive quenching cycle [2]. The ethyl group acts as a thermodynamically stable capping moiety. Upon single-electron reduction (SET) by a strongly reducing photocatalyst (e.g., Ir(II)), the molecule selectively fragments at the linkage. This extrudes the ethyl carbonate anion and CO₂, exclusively generating the target 2-(2-methoxyphenyl)ethyl radical without producing competing ethyl radicals.

Photoredox Signaling & Reaction Pathway

To achieve efficient radical generation without damaging the biomolecule, the assay utilizes a reductive photoredox cycle. We employ as the photocatalyst and sodium ascorbate as a sacrificial electron donor.

Mechanism cluster_cycle Reductive Photoredox Cycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star hν (450 nm) Ir2 Ir(II) Strong Reductant Ir3_star->Ir2 SET from Ascorbate Ir2->Ir3 SET to Oxalate Oxalate Ethyl 2-(2-methoxyphenyl)ethyl oxalate Ir2->Oxalate 1e- Reduction Radical 2-(2-methoxyphenyl)ethyl radical (Payload) Oxalate->Radical Selective Cleavage LeavingGroup Ethyl Carbonate Anion + CO2 (Leaving Groups) Oxalate->LeavingGroup Fragmentation Product Alkylated Protein Conjugate Radical->Product Giese Addition Target Dha-Tagged Protein Target->Product

Caption: Mechanistic pathway of reductive photoredox bioconjugation using the ethyl oxalate precursor.

Quantitative Optimization Data

The thermodynamic threshold for reducing the oxalate ester requires a highly reducing Ir(II) species. As demonstrated in the data below, failing to provide a sacrificial donor or using a less reducing catalyst (like Ru(bpy)₃²⁺) results in assay failure.

Table 1: Optimization of Photoredox Bioconjugation Conditions

Catalyst System (2 mol%)Sacrificial Donor (10 eq)Light SourceConversion (%)Protein Recovery (%)
None450 nm LED< 5%> 95%
Sodium Ascorbate450 nm LED42%88%
Sodium Ascorbate450 nm LED15%92%
Sodium Ascorbate450 nm LED> 95% > 90%
Sodium AscorbateDark (Control)0%> 95%

Note: Conversion determined by intact LC-MS analysis based on the +135.08 Da mass shift.

Experimental Workflow & Protocol

The following protocol details the in vitro application of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate for the functionalization of a target protein containing a genetically or chemically installed dehydroalanine (Dha) residue.

Workflow Step1 1. Reagent Preparation Prepare Oxalate & Catalyst in DMSO Step2 2. Biomolecule Incubation Mix with Dha-Protein in Aqueous Buffer Step1->Step2 Step3 3. Photochemical Activation Irradiate at 450 nm (Blue LED) for 30 min Step2->Step3 Step4 4. Quenching & Purification Size Exclusion Chromatography (SEC) Step3->Step4 Step5 5. Validation Intact Mass Spectrometry (LC-MS) Step4->Step5

Caption: Step-by-step experimental workflow for the photoredox biochemical assay.

Step-by-Step Methodology: A Self-Validating System

Step 1: Reagent Preparation (Organic Phase)

  • Prepare a 100 mM stock solution of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in anhydrous DMSO.

  • Prepare a 2 mM stock solution of in DMSO. Causality & Validation: DMSO is required to prevent the hydrophobic oxalate from crashing out in the aqueous buffer. Ensure the catalyst solution is a clear, vibrant yellow. Any turbidity indicates moisture contamination, which will scatter light and reduce photon flux.

Step 2: Reaction Assembly (Aqueous Phase)

  • In a 1.5 mL clear glass HPLC vial, add 800 µL of PBS buffer (pH 7.4) containing the Dha-tagged target protein at a concentration of 50 µM.

  • Add sodium ascorbate to a final concentration of 5 mM (100 equivalents relative to protein).

  • Sequentially spike in 10 µL of the catalyst stock (final conc. 20 µM, 0.4 eq) and 50 µL of the oxalate stock (final conc. 5 mM, 100 eq).

  • Cap the vial with a septum and sparge the solution gently with Argon for 5 minutes. Causality & Validation: Oxygen is a potent triplet quencher and will intercept the *Ir(III) excited state, terminating the reaction[3]. The sparging step is the most critical self-validating checkpoint; if conversion is <10% during troubleshooting, inadequate degassing is the primary culprit.

Step 3: Photochemical Activation

  • Place the vial in a photoreactor equipped with 450 nm blue LEDs (e.g., PennZ-Pie or similar).

  • Irradiate for 30 minutes at room temperature. Causality & Validation: Use a cooling fan to maintain the temperature below 30°C. Thermal degradation of the protein will manifest as irreversible precipitation (cloudiness) in the vial. A successful reaction remains optically clear.

Step 4: Quenching & Purification

  • Remove the vial from the light source and open it to the ambient atmosphere to quench the radical cycle via oxygen ingress.

  • Pass the reaction mixture through a pre-equilibrated NAP-10 (Sephadex G-25) size exclusion column to remove the small molecule catalyst, unreacted oxalate, and ascorbate.

Step 5: LC-MS Validation

  • Analyze the purified protein via intact mass spectrometry (e.g., ESI-TOF).

  • Validation: The successful Giese addition of the 2-(2-methoxyphenyl)ethyl radical to the Dha residue will result in a highly specific mass shift of +135.08 Da relative to the starting protein mass.

References

  • Radical Deoxyfunctionalisation Strategies ChemRxiv[Link][2]

  • Recent advances in visible light-activated radical coupling reactions triggered by ruthenium, iridium and organic photoredox agents Chemical Society Reviews (RSC Publishing)[Link][1]

  • Total Synthesis of the Diterpenes (+)-Randainin D and (+)-Barekoxide via Photoredox-Catalyzed Deoxygenative Allylation Journal of the American Chemical Society[Link][4]

  • The Different Behaviors of Photoredox Catalysts in Visible Light Promoted Organic Transformations Universität Regensburg[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate Synthesis

Welcome to the Technical Support Center. The synthesis of unsymmetrical oxalate diesters, such as O2-ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, is a critical transformation in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of unsymmetrical oxalate diesters, such as O2-ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, is a critical transformation in drug development and materials science. This process typically involves the nucleophilic acyl substitution of ethyl oxalyl chloride (ethyl chloroglyoxylate) with 2-(2-methoxyphenyl)ethanol in the presence of a non-nucleophilic base[1]. While mechanistically straightforward, researchers frequently encounter yield-limiting challenges such as reagent hydrolysis and product disproportionation[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield.

Diagnostic Workflow

Troubleshooting Start Low Yield of Unsymmetrical Oxalate CheckMoisture Check Moisture Levels (Karl Fischer Titration) Start->CheckMoisture MoistureHigh High Moisture (Hydrolysis of Acyl Chloride) CheckMoisture->MoistureHigh >50 ppm MoistureLow Low Moisture (<50 ppm) CheckMoisture->MoistureLow <50 ppm FixMoisture Dry Solvents & Reagents Use Argon Atmosphere MoistureHigh->FixMoisture CheckByproducts Analyze Byproducts (GC-MS / NMR) MoistureLow->CheckByproducts SymOxalates Symmetrical Oxalates (Disproportionation) CheckByproducts->SymOxalates Unreacted Unreacted Alcohol (Incomplete Reaction) CheckByproducts->Unreacted FixAddition Invert Addition Order Control Temp (0°C) SymOxalates->FixAddition FixBase Optimize Base (Use TEA or Pyridine) Unreacted->FixBase

Figure 1: Diagnostic workflow for troubleshooting low yields in unsymmetrical oxalate synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant amounts of symmetrical oxalates (e.g., diethyl oxalate) instead of the desired unsymmetrical product? Expert Insight & Causality: The preparation of unsymmetrical oxalates is inherently complicated by the formation of symmetrical diester mixtures[2]. This occurs via transesterification. The oxalate carbonyl is highly electrophilic; if the newly formed unsymmetrical oxalate is exposed to excess 2-(2-methoxyphenyl)ethanol in the presence of a base, the alcohol can attack the ethyl ester moiety, displacing ethanol and forming the symmetrical bis(2-(2-methoxyphenyl)ethyl) oxalate. Actionable Solution: Control the local stoichiometry by strictly regulating the addition order. Do not add the acyl chloride to the alcohol. Instead, add the alcohol/base mixture dropwise to a pre-cooled (0 °C) solution of ethyl oxalyl chloride. This ensures the highly reactive acyl chloride is always in excess relative to the alcohol, forcing the kinetic formation of the unsymmetrical product.

Q2: My overall conversion is low, and I recover a large amount of unreacted 2-(2-methoxyphenyl)ethanol. What is causing this? Expert Insight & Causality: Low conversion is almost always linked to the premature degradation of the electrophile. Ethyl oxalyl chloride is extremely sensitive to moisture and will rapidly hydrolyze into ethyl hydrogen oxalate and hydrochloric acid (HCl). The generated HCl subsequently protonates your base (e.g., triethylamine), rendering it ineffective at scavenging the HCl produced by the actual esterification reaction, thereby stalling the catalytic cycle[1]. Actionable Solution: Ensure all solvents (DCM or THF) are strictly anhydrous (<50 ppm water via Karl Fischer titration). Use a fresh, sealed bottle of ethyl oxalyl chloride. Conduct the reaction under a positive pressure of dry argon.

Q3: During the aqueous workup, my product yield drops significantly. How can I isolate the unsymmetrical oxalate without degrading it? Expert Insight & Causality: Oxalate diesters possess highly electrophilic carbonyl carbons due to the adjacent electron-withdrawing ester groups. They are uniquely susceptible to hydrolysis under both basic and strongly acidic aqueous conditions. Actionable Solution: Minimize aqueous contact time. While some protocols utilize saturated aqueous NaHCO3​ for neutralization[3], prolonged exposure will cleave the ester bonds. Quench the reaction rapidly with cold, half-saturated NH4​Cl , perform the extraction immediately with cold organic solvent, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a moderate temperature (<35 °C).

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causal impact of different reaction parameters on the final yield and purity profile of the unsymmetrical oxalate.

SolventBaseTemperature ProfileAddition OrderTypical YieldPrimary Impurity
DCM (Anhydrous) Triethylamine (TEA)0 °C → RTAlcohol added to Acyl Chloride>85% Trace symmetrical oxalate
THF (Anhydrous) Pyridine0 °C → RTAlcohol added to Acyl Chloride75-80% Trace symmetrical oxalate
DCM (Anhydrous) Triethylamine (TEA)RT (No cooling)Acyl Chloride added to Alcohol<50% High symmetrical oxalate
DCM (Wet, >200 ppm H2​O ) Triethylamine (TEA)0 °C → RTAlcohol added to Acyl Chloride<30% Unreacted alcohol / Hydrolyzed acyl chloride

Validated Experimental Protocol

Standard Operating Procedure: Synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

  • Equipment Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon gas inlet.

  • Reagent Loading: Add ethyl oxalyl chloride (1.05 eq, 10.5 mmol) and anhydrous dichloromethane (DCM, 20 mL) to the reaction flask. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate dry vial, dissolve 2-(2-methoxyphenyl)ethanol (1.00 eq, 10.0 mmol) and anhydrous triethylamine (TEA, 1.20 eq, 12.0 mmol) in anhydrous DCM (10 mL).

  • Coupling Reaction: Transfer the alcohol/base solution to the addition funnel. Add it dropwise to the acyl chloride solution over 30 minutes, strictly maintaining the internal temperature at 0 °C.

    • Self-Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride) upon addition confirms the acylation is actively proceeding[1].

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (20-25 °C) for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc) or GC-MS.

  • Quench & Workup: Quench the reaction by adding 15 mL of ice-cold half-saturated aqueous NH4​Cl . Transfer the biphasic mixture to a separatory funnel, isolate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL)[3].

  • Isolation: Wash the combined organic layers with cold brine (15 mL), dry immediately over anhydrous Na2​SO4​ , filter, and concentrate in vacuo (water bath <35 °C). Purify via flash column chromatography to afford the pure unsymmetrical oxalate.

References

  • Title : Chapter 4: Design and Synthesis of Molecules Supporting Long-lived Spin Order - Books | Source : rsc.org | URL : 2

  • Title : Ethyl Oxalyl Monochloride | Reagent for Research | Source : Benchchem | URL : 1

  • Title : Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc | Source : Beilstein Journals | URL : 3

Sources

Optimization

Preventing unwanted hydrolysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in aqueous media

Welcome to the technical support center for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: unwanted hydrolysis in aqueous media. As an oxalate diester, this molecule is susceptible to degradation, which can compromise experimental results and product stability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis, and why is O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate susceptible to it?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1][2] O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate possesses two ester functional groups, which are inherently susceptible to this reaction. In the presence of water, the ester bonds can be broken, leading to the formation of ethanol, 2-(2-methoxyphenyl)ethanol, and oxalic acid.[3][4] The formation of oxalic acid, a dicarboxylic acid, is particularly problematic as it can lower the pH of the solution and catalyze further degradation in a process known as autocatalysis.[4]

Q2: What are the primary signs that my compound is undergoing hydrolysis?

A2: The most common indicators of hydrolysis are:

  • A decrease in the pH of your solution: This is a strong indicator, as the generation of oxalic acid will make the medium more acidic.[1][4]

  • Lower-than-expected yield or potency: The degradation of the parent compound naturally leads to a reduction in its concentration.[5]

  • Appearance of new peaks in analytical runs: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, the formation of degradation products (ethanol, 2-(2-methoxyphenyl)ethanol, and oxalic acid) will be evident as new, often more polar, signals.[5]

  • Changes in physical properties: In formulations like emulsions, hydrolysis can lead to instability, such as creaming or coalescence, as the chemical composition of the oil-water interface changes.[1]

Q3: What are the key factors that accelerate the hydrolysis of this ester?

A3: The rate of ester hydrolysis is primarily influenced by three main factors:

  • pH: The reaction is significantly accelerated under both acidic (H⁺ catalyzed) and basic (OH⁻ catalyzed) conditions.[1][2][6] The rate is generally at its minimum in the slightly acidic to neutral pH range (approximately pH 4-6).[1] Base-catalyzed hydrolysis, also known as saponification, is particularly detrimental as it is typically irreversible.[7][8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][9][10] Elevated temperatures during experiments or storage provide the necessary activation energy for the reaction to proceed more quickly.

  • Water Activity: Water is a direct reactant in the hydrolysis process.[1][8] Higher concentrations of free water in the medium will increase the reaction rate according to the law of mass action.

Understanding the Hydrolysis Pathway

The degradation of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate occurs in a stepwise manner, catalyzed by either acid or base. The diagram below illustrates the points of cleavage.

Caption: Hydrolysis pathways for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate.

Troubleshooting Guide: Preventing Degradation

This section provides a systematic approach to diagnosing and solving stability issues.

Issue 1: Rapid pH drop and compound loss detected in an unbuffered aqueous solution.
  • Underlying Cause: This is a classic sign of autocatalytic hydrolysis. The initial, slow hydrolysis of the ester produces oxalic acid, which then lowers the solution's pH and dramatically accelerates further degradation.[4]

  • Solution: Implement a pH Control Strategy.

    • Determine the Optimal pH: The first step is to identify the pH at which the ester exhibits maximum stability, which for most esters is in the range of pH 4 to 6.[1] This must be determined experimentally.

    • Select an Appropriate Buffer: Use a buffer system to maintain the pH within this optimal range.[11][12] The buffer's pKa should be as close as possible to the target pH for maximum buffering capacity.[13] Amine-free buffers are essential to prevent side reactions.[14]

    • Verify Buffer Compatibility: Ensure the chosen buffer components do not interact with your compound or interfere with downstream applications.

Recommended Buffer System pKa (at 25°C) Effective pH Range Comments
Citrate Buffer pKa1=3.13, pKa2=4.76, pKa3=6.403.0 - 6.2Commonly used and generally compatible with many biological systems.
Acetate Buffer 4.763.8 - 5.8Simple and effective for the acidic pH range.
Phosphate Buffer (PBS) pKa2=7.216.2 - 8.2Very common, but be aware that the optimal stability range for the ester is likely below this. Use with caution and after experimental validation.
Issue 2: Degradation persists even when using a buffer system.
  • Underlying Cause: If pH is controlled, the next most likely culprits are elevated temperature and high water activity.

  • Solution: Optimize Environmental and Formulation Conditions.

    • Temperature Control: Perform all experiments at the lowest practical temperature.[5] If possible, conduct procedures on ice and store stock solutions at or below 4°C. Avoid repeated freeze-thaw cycles.

    • Reduce Water Activity with Co-solvents: Water is a reactant, so reducing its effective concentration can slow hydrolysis.[15][16] This can be achieved by incorporating a water-miscible organic solvent (co-solvent) into your aqueous medium.[15][17]

    • Select an Appropriate Co-solvent: The choice of co-solvent depends on the required solubility and compatibility with your system. Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) are often preferred as they are less likely to participate in side reactions compared to alcohols like methanol.[18] The organic solvent should generally not exceed 10% of the total reaction volume to maintain the properties of the aqueous system.[14]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Stability

This protocol provides a framework for identifying the pH at which O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate has the lowest rate of hydrolysis.

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3.0 to 8.0 in 1.0 pH unit increments.

  • Prepare Stock Solution: Dissolve a known concentration of the ester in a suitable, water-miscible organic solvent like ACN or DMSO.

  • Incubation: Add a small aliquot of the ester stock solution to each buffer to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Time-Point Sampling: Incubate all samples at a constant, controlled temperature (e.g., 25°C or 37°C). At defined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quench and Analyze: Immediately quench the hydrolysis reaction if necessary (e.g., by dilution in the mobile phase) and analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining ester against time for each pH value. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Analytical Monitoring of Hydrolysis by HPLC

This protocol outlines a general method for quantifying the parent ester and its degradation products.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective.

    • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the parent compound and methoxyphenyl-containing degradant have strong absorbance (e.g., ~275 nm).

  • Quantification: Calculate the concentration of the parent ester based on the peak area relative to a standard curve or as a percentage of the initial (time zero) peak area.

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing stability issues with your compound.

Troubleshooting_Workflow node_start node_start node_q node_q node_a node_a node_p node_p start Start: Hydrolysis Suspected q1 Is pH of the solution controlled? start->q1 p1 Problem: Autocatalysis and pH-mediated hydrolysis. q1->p1 No q2 Is degradation still occurring at a controlled pH? q1->q2 Yes a1 Action: Implement a buffer system. Use Protocol 1 to find optimal pH (target ~4-6). Select a compatible buffer (e.g., Citrate). p1->a1 a1->q2 p2 Problem: Thermal degradation and/or high water activity. q2->p2 Yes end Stability Optimized q2->end No a2 Action: Lower the experimental temperature. Store solutions at 4°C or below. Introduce a co-solvent (e.g., ACN, DMSO) to reduce water activity. p2->a2 a2->end

Caption: A step-by-step workflow for troubleshooting hydrolysis.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Comisar, C. M., Hunter, S. E., Walton, Z. R., & Savage, P. E. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(18), 5852-5857.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • American Association of Drilling Engineers. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE-10-DF-HO-47.
  • ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Retrieved from [Link]

  • Neville, G. A., & White, R. F. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • van der Merwe, M. J., & Kilian, S. G. (2000). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Biotechnology Letters, 22, 1349-1352.
  • Fersht, A. R., & Requena, Y. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal, 161(1), 83-92.
  • National Center for Biotechnology Information. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The pH-dependence of enzymic ester hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2026, March 7). Irreversible transesterification reactions in aqueous media. Retrieved from [Link]

  • YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation? Retrieved from [Link]

  • Encyclopedia.pub. (2022, December 9). Enhance the Solvent Potential of Water. Retrieved from [Link]

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Troubleshooting

Troubleshooting common byproduct impurities in O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing unsymmetrical oxalates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing unsymmetrical oxalates.

The synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate typically involves the esterification of 2-(2-methoxyphenyl)ethanol with ethyl oxalyl chloride (ethyl chlorooxoacetate)[1][2]. While the reaction is conceptually straightforward, unsymmetrical oxalates are highly electrophilic and thermodynamically driven toward scrambling[3]. This guide dissects the causality behind common byproduct formation—specifically transesterification and hydrolysis—and provides field-proven, self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Byproduct Origins

Understanding the kinetic versus thermodynamic control of this reaction is critical. The desired acylation competes directly with moisture-driven hydrolysis[4] and base-catalyzed transesterification[3][5].

G R Reactants: Ethyl oxalyl chloride + 2-(2-methoxyphenyl)ethanol D Desired Product: O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate R->D Base (TEA/Py), 0°C Anhydrous DCM B3 Hydrolysis Byproducts: Monoalkyl oxalates & Oxalic acid R->B3 H2O (Moisture) Hydrolysis B1 Symmetrical Byproduct 1: Bis(2-(2-methoxyphenyl)ethyl) oxalate D->B1 Excess Alcohol Transesterification B2 Symmetrical Byproduct 2: Diethyl oxalate D->B2 Scrambling / Ethanol Impurity D->B3 H2O (Workup) Hydrolysis

Reaction pathways for unsymmetrical oxalate synthesis and major byproduct formation routes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS/GC-MS trace shows three distinct oxalate peaks instead of one. Why is my product scrambling? A: You are observing transesterification. Unsymmetrical oxalates are prone to disproportionation into two symmetrical oxalates: Diethyl oxalate and Bis(2-(2-methoxyphenyl)ethyl) oxalate[3]. This is almost always caused by an excess of the starting alcohol acting as a nucleophile against the formed product, or by allowing the reaction temperature to rise too quickly. Self-Validation Fix: Strictly control your stoichiometry. Use a 1.05 molar equivalent of ethyl oxalyl chloride relative to the alcohol. Never use an excess of the alcohol.

Q2: I am detecting significant amounts of a highly polar, acidic byproduct. What is it, and how do I prevent it? A: This is likely a monoalkyl oxalate (e.g., oxalic acid monoethyl ester), formed via the hydrolysis of either your unreacted ethyl oxalyl chloride or the final diester product[4][6]. Ethyl oxalyl chloride is acutely moisture-sensitive and will rapidly generate corrosive HCl and mono-esters upon contact with water[6]. Self-Validation Fix: Implement Karl Fischer (KF) titration on your solvent (e.g., Dichloromethane) prior to the reaction. The KF value must be < 50 ppm. Ensure your base (TEA or Pyridine) is distilled over CaH₂ or stored over activated molecular sieves.

Q3: Should I use Triethylamine (TEA) or Pyridine for this esterification? A: Both are viable, but they operate via different mechanisms. TEA acts strictly as a Brønsted base to scavenge HCl. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. While pyridine can accelerate the reaction, it also accelerates moisture degradation. For standard bench-scale synthesis, TEA is recommended as it provides a more controlled reaction rate, minimizing localized exotherms that lead to scrambling.

Q4: What is the optimal addition sequence to minimize impurities? A: Always add the electrophile to the nucleophile[2]. Add the ethyl oxalyl chloride dropwise to a pre-cooled (0 °C) solution of your alcohol and base. Reverse addition creates a temporary vast excess of the highly reactive acid chloride, which can lead to unpredictable side reactions and oligomerization.

Quantitative Impurity Profile & Mitigation Matrix

To facilitate rapid analytical troubleshooting, cross-reference your chromatographic data with the structural origins and mitigation strategies below.

Impurity ProfileOrigin / Mechanistic CauseAnalytical Marker (Expected)Mitigation Strategy
Bis(2-(2-methoxyphenyl)ethyl) oxalate Transesterification driven by excess starting alcohol or elevated temperatures.High RT on LC; m/z corresponding to the dimer.Ensure 1:1.05 stoichiometry (slight excess of acid chloride). Keep T < 5 °C during addition.
Diethyl oxalate Scrambling equilibrium; trace ethanol contamination in solvents.Low RT on GC/LC; m/z 146.Use ethanol-free solvents (avoid un-stabilized chloroform).
Monoalkyl oxalates Hydrolysis of acid chloride or final product due to moisture[6].Broad, early-eluting acidic peak on LC.Anhydrous conditions (KF < 50 ppm); purge system with Ar/N₂.
Unreacted Alcohol Incomplete conversion; degraded acid chloride reagent.RT matches 2-(2-methoxyphenyl)ethanol.Verify ethyl oxalyl chloride purity before use (should be a clear liquid, not fuming excessively).

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is engineered to suppress transesterification and hydrolysis, ensuring a self-validating workflow for high-purity O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate[2].

Materials Required:

  • 2-(2-methoxyphenyl)ethanol (1.0 eq)

  • Ethyl oxalyl chloride (1.05 eq) - Verify clarity; discard if yellow or highly fuming.

  • Triethylamine (TEA) (1.2 eq) - Dried over KOH or molecular sieves.

  • Anhydrous Dichloromethane (DCM) - KF < 50 ppm.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with dry Nitrogen or Argon for 15 minutes.

  • Reactant Loading: Charge the flask with 2-(2-methoxyphenyl)ethanol (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of alcohol). Add TEA (1.2 eq) in one portion.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the thermodynamic drive toward symmetrical oxalate scrambling.

  • Controlled Addition: Dilute ethyl oxalyl chloride (1.05 eq) in a small volume of anhydrous DCM (1:1 v/v). Transfer to the dropping funnel. Add the solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C[2].

  • Maturation: Once addition is complete, maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath. Allow the mixture to warm to ambient temperature and stir for 1.5 hours. A white precipitate (TEA·HCl) will form, validating the progress of the acylation.

  • Quench & Workup: Cool the mixture back to 0 °C. Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise until gas evolution ceases[2]. Causality: This neutralizes the HCl salt and safely hydrolyzes the slight excess of ethyl oxalyl chloride into water-soluble byproducts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Efficient and practical synthesis of monoalkyl oxalates under green conditions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of diphenyl oxalate from transesterification of phenol with dimethyl oxalate over Sn-modified TS-1. ResearchGate. Available at: [Link]

  • Preparation of diphenyl oxalate from transesterification of dimethyl oxalate with phenol over TS-1 catalyst. ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing temperature and solvent conditions for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate crystallization

Welcome to the Technical Support Center for the isolation and purification of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7) . Because this compound features both a flexible phenethyl ether linkage an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7) .

Because this compound features both a flexible phenethyl ether linkage and a highly reactive oxalate ester moiety, researchers frequently encounter two major roadblocks during scale-up: liquid-liquid phase separation (oiling out) and thermal ester hydrolysis . This guide is structurally designed to address the thermodynamic causality of these issues, providing you with self-validating troubleshooting frameworks and protocols to ensure high-yield, high-purity crystallization.

Crystallization Strategy & Decision Logic

Before selecting a solvent system, it is critical to map the thermodynamic boundaries of your crude mixture. The workflow below illustrates the decision-making process for balancing yield against the risk of thermal degradation.

CrystallizationWorkflow Start Crude O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate SolubilityCheck Determine Solubility Profile (e.g., EtOAc vs. EtOH) Start->SolubilityCheck ThermalStability Assess Thermal Stability (Hydrolysis Risk >45°C) SolubilityCheck->ThermalStability Decision1 High Solubility at RT? ThermalStability->Decision1 Cooling Cooling Crystallization (Temp: 40°C to -5°C) Decision1->Cooling No (Steep Temp Curve) AntiSolvent Anti-Solvent Addition (Heptane at 25°C) Decision1->AntiSolvent Yes (Flat Temp Curve) Hybrid Hybrid Cooling/Anti-Solvent (Optimal Yield & Purity) Cooling->Hybrid AntiSolvent->Hybrid

Figure 1: Decision matrix for crystallization strategy based on thermodynamics and stability.

Section 1: Thermodynamics & Solvent Selection (FAQs)

Q: Why does my product "oil out" instead of forming crystals when I cool the solution? A: Oiling out (liquid-liquid demixing) occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW) before crystalline nucleation can trigger. The flexible phenethyl chain in O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate lowers its lattice energy, making it prone to forming a dense, amorphous liquid phase. To prevent this, you must avoid highly aggressive solvent shifts. Using a hybrid approach—combining a moderate-polarity solvent with a non-polar anti-solvent—allows you to precisely tune the dielectric constant and force crystalline nucleation ()[1].

Q: Which solvent systems provide the best balance of solubility and stability? A: Ethyl acetate (EtOAc) paired with n-heptane is the optimal system. Alcohols (like ethanol or methanol) should be strictly avoided, as they can participate in transesterification with the oxalate group under extended heating.

Table 1: Quantitative Solubility & Anti-Solvent Compatibility Data

Primary SolventAnti-SolventSolubility at 40°C (mg/mL)Solubility at 5°C (mg/mL)Oil-Out RiskProjected Yield
Ethyl Acetaten-Heptane> 250< 15Low (if dosed slowly)> 90%
Toluenen-Hexane> 30045Moderate~ 80%
EthanolWater> 400< 5High (Hydrolysis risk)< 60%
IsopropanolNone (Cooling)12025High~ 75%
Section 2: Temperature Control & Hydrolysis Mitigation (Troubleshooting)

Issue: Significant yield loss or the sudden appearance of polar impurities (e.g., 2-methoxyphenylethanol or oxalic acid) during the dissolution phase.

Root Cause: Thermal Ester Hydrolysis. The oxalate ester linkage is highly electrophilic and susceptible to cleavage via AAc2 (acid-catalyzed) or BAc2 (base-catalyzed) mechanisms if trace water is present ()[2]. The activation energy for this hydrolysis is easily breached at temperatures exceeding 50°C.

The Causality of the Fix: Kinetics dictate that for every 10°C increase, the rate of ester hydrolysis approximately doubles. By strictly capping the dissolution temperature at 40°C–45°C, you kinetically starve the hydrolysis reaction. If the compound does not fully dissolve at 40°C, do not increase the temperature . Instead, increase the volume of your primary solvent (EtOAc) and rely on the anti-solvent (Heptane) later in the process to drive the compound out of solution ()[3].

Section 3: Self-Validating Experimental Protocol

To maximize yield while protecting the oxalate ester, utilize this Hybrid Cooling/Anti-Solvent Crystallization workflow. This protocol is designed as a self-validating system; specific checkpoints will mathematically or visually confirm that the physical chemistry is proceeding correctly before you move to the next step.

Step-by-Step Methodology:

Phase 1: Controlled Dissolution

  • Suspend the crude O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in 3 volumes (relative to crude mass) of anhydrous Ethyl Acetate (EtOAc).

  • Heat the jacketed reactor to exactly 40°C. Do not exceed 45°C under any circumstances.

  • Self-Validation Checkpoint 1 (Visual): After 15 minutes of stirring, the solution should be completely transparent. If solids remain, add EtOAc in 0.5-volume increments until clear. If the solution turns cloudy or biphasic, trace water has induced oiling out; add 1 volume of EtOAc to redissolve.

  • Polish Filter the solution through a 0.45 µm PTFE membrane into a clean, pre-warmed crystallizer to remove heterogeneous nucleants and dust.

Phase 2: Nucleation & Anti-Solvent Dosing 5. Cool the solution to 25°C at a controlled ramp rate of 0.5°C/min. 6. Seed the solution with 1 wt% of pure crystalline product. Hold for 30 minutes. 7. Self-Validation Checkpoint 2 (Phase State): The presence of a persistent, uniform hazy suspension after the 30-minute hold confirms successful secondary nucleation. If the seed crystals dissolve entirely, the solution is undersaturated (evaporate 10% of the solvent under vacuum). 8. Anti-Solvent Dosing: Using a dosing pump, add 6 volumes of n-Heptane linearly over 4 hours.

  • Causality: A slow, linear addition ensures the supersaturation generation rate ( Rsup​ ) remains lower than the crystal growth rate ( Rg​ ), forcing molecules onto the existing crystal lattice rather than forming a separate liquid phase.

Phase 3: Yield Maximization & Isolation 9. Final Cooling: Once all heptane is added, cool the suspension to -5°C at a rate of 0.25°C/min. Hold at -5°C for 2 hours to reach thermodynamic equilibrium. 10. Self-Validation Checkpoint 3 (Analytical): Pull a filtered sample of the mother liquor. Analyze via HPLC. The protocol is validated if the API concentration is < 5 mg/mL (confirming >90% yield) and the 2-methoxyphenylethanol peak is < 0.2% (confirming thermal boundaries successfully prevented hydrolysis). 11. Filter the slurry via a Nutsche filter or Buchner funnel. 12. Wash the filter cake with 2 volumes of pre-chilled (-5°C) EtOAc/Heptane (1:4 v/v). 13. Dry the crystals under vacuum ( < 50 mbar) at 30°C until a constant weight is achieved.

References
  • Zhang, H., Quon, J., Alvarez, A. J., Evans, J., Myerson, A. S., & Trout, B. L. (2012). Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development.[Link]

  • Szilágyi, B., & Nagy, Z. K. (2015). Combined Cooling and Antisolvent Crystallization in Continuous Mixed Suspension, Mixed Product Removal Cascade Crystallizers: Steady-State and Startup Optimization. Industrial & Engineering Chemistry Research.[Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mechanisms of Ester Cleavage. Virtual Textbook of Organic Chemistry.[Link]

Sources

Troubleshooting

Flash column chromatography purification methods for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

Welcome to the Technical Support Center for the isolation and purification of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate . As a Senior Application Scientist, I have designed this guide to provide researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies to overcome the specific chromatographic challenges associated with this molecule.

Molecular Profiling & Chromatographic Strategy

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is an unsymmetrical oxalate diester frequently utilized as a radical precursor in visible-light-mediated deoxygenation and cross-coupling reactions[1]. Structurally, it features a highly lipophilic aromatic ether paired with an electrophilic oxalate core.

The Core Challenge: Due to the adjacent electron-withdrawing carbonyl groups, the oxalate core is highly susceptible to nucleophilic attack. Normal-phase silica gel contains mildly acidic silanol (Si-OH) groups that, in the presence of trace moisture, can catalyze the hydrolysis of the ester on the column[2]. Therefore, purification requires a delicate balance: achieving optimal resolution while minimizing the compound's residence time on the stationary phase.

Self-Validating Experimental Protocol: Flash Chromatography

This protocol is engineered as a self-validating system. By implementing the 2D TLC stability test first, you establish a definitive baseline for causality, ensuring that any degradation is caught before committing your entire crude batch to the column.

Step 1: 2D TLC Stability Validation

  • Action: Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate. Develop the plate in an 85:15 Hexane/Ethyl Acetate solvent system. Dry the plate completely, rotate it 90 degrees, and develop it again in the identical solvent system.

  • Causality: If the oxalate ester is stable on silica, all spots will lie on a perfect diagonal. Off-diagonal spots definitively prove on-column degradation (hydrolysis) is occurring. If degradation is observed, you must switch to deactivated silica or strictly anhydrous solvents.

Step 2: Stationary Phase Preparation

  • Action: Select high-quality, neutral silica gel (40–63 µm, 60 Å). Calculate a 1:40 crude-to-silica mass ratio.

  • Causality: Maintaining this precise ratio prevents overloading. Overloading saturates the active sites of the silica, causing the compound to elute prematurely and resulting in severe peak tailing[2].

Step 3: Sample Loading (Dry Loading)

  • Action: Dissolve the viscous crude oil in a minimal volume of volatile dichloromethane (DCM). Add silica gel (1:2 ratio by weight to the crude) and concentrate under reduced pressure until a free-flowing powder is obtained. Apply this evenly to the top of the column bed.

  • Causality: Liquid loading a viscous oil often requires polar solvents that disrupt the local solvent front. Dry loading ensures a narrow, uniform sample band at the head of the column, preventing band broadening and streaking[3].

Step 4: Elution & Fraction Collection

  • Action: Slurry-pack the column with 90:10 Hexane/EtOAc. Elute using an isocratic 85:15 Hexane/EtOAc system. Apply positive pressure to maintain a rapid flow rate of ~2 inches/min.

  • Action: Monitor elution via UV detection at 254 nm.

  • Causality: The oxalate core is not highly UV active, but the 2-methoxyphenyl ring is a strong chromophore at 254 nm, allowing for precise fraction collection without relying solely on chemical stains.

Step 5: Isolation

  • Action: Pool fractions containing the pure product (Rf ~0.35) and concentrate under reduced pressure at <35°C.

  • Causality: Keeping the water bath temperature below 35°C prevents thermal degradation and transesterification of the purified oxalate ester.

Workflow Visualization

G N1 Crude Mixture (Oxalate + Alcohol) N2 2D TLC Stability Test (Check for Hydrolysis) N1->N2 Validate Stability N3 Dry Loading Preparation (Silica Adsorption) N2->N3 Stable N4 Flash Chromatography (Hexane/EtOAc Gradient) N3->N4 Load Column N5 UV Fraction Collection (254 nm Detection) N4->N5 Elute N6 Impure Fractions (Recycle/Discard) N5->N6 Rf < 0.25 or > 0.5 N7 Pure O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate N5->N7 Rf = 0.35

Workflow for the purification and isolation of the target oxalate ester.

Quantitative Optimization Data

The following table summarizes the retention factors (Rf) and resolution (Rs) metrics for optimizing the separation of the target ester from its common synthetic impurities.

Solvent System (v/v)Target Oxalate Rf2-(2-methoxyphenyl)ethanol RfDiethyl Oxalate RfResolution (Rs)Observation
70:30 Hexane/EtOAc0.650.550.80< 1.0Poor resolution; co-elution likely.
85:15 Hexane/EtOAc 0.35 0.15 0.60 > 1.5 Optimal separation; sharp bands.
95:5 Hexane/EtOAc0.100.020.30N/AExcessive retention; band broadening.
85:15 Toluene/EtOAc0.400.200.65> 1.5Excellent alternative if hexane causes oiling out.

Troubleshooting & FAQs

Q1: My target oxalate ester is co-eluting with the starting alcohol, 2-(2-methoxyphenyl)ethanol. How do I improve resolution? A: The starting alcohol possesses a free hydroxyl group, which interacts strongly with the silanol (Si-OH) groups on the silica via hydrogen bonding, making it significantly more polar than your fully esterified oxalate[2]. If they are co-eluting, your solvent system is too polar, compressing the retention factors toward the solvent front. Actionable Step: Decrease the ethyl acetate concentration. Move from an 80:20 Hexane/EtOAc system to an 85:15 or 90:10 system. If resolution remains poor, switch the non-polar modifier from hexane to toluene to alter the selectivity (α) of the mobile phase.

Q2: I observe a lower yield than expected, and a highly polar spot remains at the baseline of my TLC. Is my product degrading? A: Yes, this is a classic signature of on-column hydrolysis. Oxalate diesters are highly electrophilic at the carbonyl carbons[1]. The mildly acidic silanol groups on the silica gel can catalyze hydrolysis in the presence of trace moisture, yielding the monoester (oxalic acid mono-[2-(2-methoxyphenyl)ethyl] ester) and ethanol. Actionable Step: Validate this using the 2D TLC protocol described above. If degradation is confirmed, minimize the time the compound spends on the column by using a shorter, wider column and increasing the flow rate (true "flash" chromatography). Ensure your solvents are strictly anhydrous.

Q3: The crude mixture is a highly viscous oil. Should I use liquid loading or dry loading? A: For viscous oils like O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, liquid loading is only viable if the crude is highly soluble in a minimal amount of the non-polar elution solvent. If the crude requires a polar solvent (like DCM) to dissolve, injecting this directly onto the column will cause "band broadening"—the polar solvent will locally disrupt the silica bed's interactions, causing the sample to streak down the column[3]. Actionable Step: Use the dry loading technique. Adsorbing the crude onto a small amount of silica and evaporating the solvent completely creates a uniform, free-flowing powder that guarantees a narrow starting band.

Q4: I am seeing a broad, tailing peak for my product during UV collection. What causes this? A: Tailing is typically caused by either column overloading or secondary interactions with active sites on the silica gel[2]. Given the moderate polarity of the oxalate ester, overloading is the most likely culprit. Actionable Step: Ensure your crude-to-silica mass ratio is at least 1:40. If the ratio is correct, the tailing may be due to moisture deactivating the silica bed unevenly. Always slurry-pack your columns with dry solvents to maintain a homogeneous stationary phase.

Sources

Optimization

Minimizing transesterification side reactions during O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate preparation

Troubleshooting Guide for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Preparation Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing mixed dialkyl oxalates (mDAOs). Specifically, this document addresses the mechanistic challenges of minimizing over-transesterification and disproportionation during the preparation of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why am I observing high yields of the symmetric bis-oxalate instead of the target O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate? A: The formation of mixed dialkyl oxalates via transesterification is a stepwise equilibrium process[1]. If the reaction is allowed to reach thermodynamic equilibrium, disproportionation occurs. This drives the target mono-substituted mDAO to exchange ester groups, forming the symmetric bis(2-(2-methoxyphenyl)ethyl) oxalate and regenerating diethyl oxalate (DEO). To minimize this, you must operate strictly under kinetic control . This is achieved by using a large stoichiometric excess of DEO, which shifts the equilibrium toward the mono-substituted product according to Le Chatelier's principle, and by halting the reaction before the slower second transesterification step ( k2​ ) accelerates.

Q: Which catalyst system is recommended to suppress over-transesterification? A: Avoid strong homogeneous alkalis (like sodium methoxide), which rapidly equilibrate the mixture and destroy selectivity. Instead, utilize mild bases such as anhydrous K₂CO₃ at low temperatures (e.g., 35°C). Studies on analogous mixed oxalates demonstrate that using K₂CO₃ in a kinetically controlled setup yields up to 65.9% selectivity for the mixed oxalate at 79.8% conversion[2]. Alternatively, solid-acid catalysts like MoO₃/TiO₂ have proven highly efficient for the partial transesterification of DEO while preventing over-reaction due to their heterogeneous nature.

Q: How does temperature control influence the selectivity of the reaction? A: The activation energy for the first transesterification step ( k1​ ) is lower than for the second step ( k2​ ). Elevated temperatures (>60°C) provide enough thermal energy to overcome the k2​ barrier, accelerating the formation of the unwanted bis-oxalate. Maintaining the reaction temperature between 25°C and 35°C ensures that the kinetic differentiation between k1​ and k2​ remains maximized.

Q: How do I prevent disproportionation during post-reaction purification? A: Mixed oxalates are highly sensitive to thermal disproportionation if any active catalyst remains in the matrix during distillation. You must physically remove or neutralize the catalyst before applying heat. For heterogeneous systems (like K₂CO₃ or MoO₃/TiO₂), a simple filtration through a Celite pad effectively quenches the reaction[2]. Subsequent purification must be performed via short-path vacuum distillation to minimize thermal stress on the target compound.

Part 2: Quantitative Data & Catalyst Comparison

The following table summarizes the causal relationship between reaction conditions and mixed oxalate selectivity.

Catalyst SystemReaction Temp (°C)DEO:Alcohol Molar RatioConversion (%)mDAO Selectivity (%)Mechanistic Advantage / Disadvantage
Strong Base (NaOMe) 601:1>95<30Rapid equilibrium heavily favors the symmetric bis-oxalate side product.
Mild Base (K₂CO₃) 353:1 to 5:179.865.9Kinetic control limits the secondary substitution step[2].
Solid Acid (MoO₃/TiO₂) 705:1>85HighHeterogeneous nature prevents post-reaction equilibration.
Solvent-Free (No Cat) >10010:1VariableModerateMassive excess of DEO drives partial transesterification statistically[1].

Part 3: Self-Validating Experimental Protocol

Methodology for the Kinetic Synthesis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

This protocol is designed as a self-validating system, ensuring that experimental deviations are caught in-process before yield is compromised.

Step 1: Reagent Validation Prior to synthesis, verify that 2-(2-methoxyphenyl)ethanol and diethyl oxalate (DEO) are strictly anhydrous. Validation Check: Perform a Karl Fischer titration. Moisture must be < 50 ppm. Water presence triggers the hydrolysis of DEO into oxalic acid, which irreversibly poisons basic catalysts.

Step 2: Stoichiometric Setup In a flame-dried, argon-purged reaction vessel, add 5.0 molar equivalents of DEO. The excess DEO acts as both the reactant and the solvent, statistically shielding the target mDAO from secondary alcoholysis[1].

Step 3: Catalyst Initiation Introduce 0.05 equivalents of finely powdered, anhydrous K₂CO₃[2]. Stir the suspension vigorously and stabilize the internal temperature at exactly 35°C.

Step 4: Controlled Addition Add 1.0 equivalent of 2-(2-methoxyphenyl)ethanol dropwise over 30 minutes. This maintains a low instantaneous concentration of the alcohol, further suppressing bis-oxalate formation.

Step 5: Kinetic Monitoring (In-Process Validation) Sample the reaction every 15 minutes for GC-MS analysis. Validation Check: The protocol is self-validating based on kinetic tracking. The reaction must be terminated the moment the alcohol peak is consumed, but before the secondary bis-oxalate peak exceeds 5% relative area. Do not wait for thermodynamic equilibrium.

Step 6: Quenching Immediately filter the reaction mixture through a tightly packed Celite pad to remove the K₂CO₃ catalyst. This physical removal halts all transesterification and disproportionation pathways.

Step 7: Isolation Subject the filtrate to high-vacuum, short-path distillation. Remove the excess DEO (bp 185°C at atmospheric pressure, but significantly lower under vacuum). The heavier target mDAO, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, will remain in the distillation residue.

Part 4: Reaction Pathway & Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Product Distribution R1 Diethyl Oxalate (Excess) Mix Kinetic Control Reaction R1->Mix R2 2-(2-methoxyphenyl)ethanol R2->Mix Cat Mild Catalyst (K2CO3) Temp: 35°C Cat->Mix Target O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (Target mDAO) Mix->Target k1 (Fast) Side Bis-oxalate + Ethanol (Over-transesterification) Mix->Side k2 (Slow) Target->Side Disproportionation (If not quenched) Quench Catalyst Filtration & Quenching Target->Quench Purify Vacuum Distillation (Removal of Excess DEO) Quench->Purify

Workflow for kinetic control and isolation of the target mixed oxalate.

References

  • Title: Investigation on a Novel Mixed Dialkyl Oxalate System as an Oxygenated Fuel Additive Source: Energy & Fuels - ACS Publications URL: [Link]

  • Title: Microreactor technology for synthesis of ethyl methyl oxalate from diethyl oxalate with methanol and its kinetics Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Reactivity of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate vs. Symmetrical Dialkyl Oxalates

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in synthetic methodology, a recurring challenge in drug development and complex molecule synthesis is the selective mono-functionalization of di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in synthetic methodology, a recurring challenge in drug development and complex molecule synthesis is the selective mono-functionalization of dicarbonyls. Symmetrical dialkyl oxalates (e.g., diethyl oxalate or dimethyl oxalate) present a fundamental limitation: their two ester carbonyls possess identical electronic and steric environments. Consequently, nucleophilic acyl substitution (such as aminolysis) or organometallic olefination typically results in a statistical mixture of unreacted starting material, mono-adducts, and di-adducts.

To engineer a self-validating system for absolute chemoselectivity, researchers turn to unsymmetrical dialkyl oxalates like O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7)[1]. By differentiating the two leaving groups—a smaller, unhindered ethoxy group versus a bulkier 2-(2-methoxyphenyl)ethoxy group—we introduce a distinct steric and electronic bias[2]. Nucleophiles and organometallic reagents preferentially attack the less sterically hindered ethyl ester carbonyl. This causality ensures that the reaction stops cleanly at the mono-substitution stage, yielding highly functionalized oxamates or enol ethers without the need for complex protecting group strategies. For further mechanistic details on unsymmetrical oxalate reactivity, see [2].

Comparative Reactivity Profiles

Aminolysis (Synthesis of Oxamates)

When synthesizing oxamates (critical precursors for HDAC inhibitors and other pharmacophores), reacting diethyl oxalate with one equivalent of a primary amine yields a difficult-to-separate mixture of mono-oxamate and di-oxamide. In contrast, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate undergoes highly regioselective aminolysis. The amine selectively displaces the ethoxy group, leaving the bulkier 2-(2-methoxyphenyl)ethyl ester intact. The steric bulk acts as an internal control, naturally halting the reaction at the mono-adduct stage.

Petasis Olefination

The Petasis olefination of oxalates to form pyruvate-based enol ethers is notoriously difficult with symmetrical substrates due to over-reaction. However, as demonstrated by Cook et al.[2], unsymmetrical oxalates undergo highly regioselective olefination at the less sterically encumbered carbonyl, providing a robust pathway to complex enol ethers.

Quantitative Data Comparison

The following table summarizes the performance of both oxalate classes in standard mono-functionalization workflows.

ParameterSymmetrical Oxalate (Diethyl Oxalate)Unsymmetrical Oxalate (O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate)
Mono-Aminolysis Yield ~45 - 50% (Statistical)> 95% (Regioselective)
Di-adduct Formation ~25% (Significant byproduct)< 2% (Trace)
Petasis Olefination Selectivity Poor (Mixture of mono/di-olefins)Excellent (Reaction at ethyl ester)[2]
Purification Requirement Intensive (Column chromatography)Minimal (Often simple workup suffices)
Atom Economy Low (Due to over-reaction waste)High

Experimental Workflows & Protocols

Protocol: Regioselective Mono-Aminolysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

This protocol is designed as a self-validating system: the stark steric difference inherently prevents over-reaction. This allows the use of a slight excess of amine to drive the reaction to absolute completion without risking di-oxamide formation.

  • Substrate Preparation: Dissolve 1.0 mmol of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature maximizes the kinetic selectivity between the two ester carbonyls.

  • Nucleophile Addition: Add 1.05 mmol of the desired primary or secondary amine dropwise over 5 minutes. Causality: The 0.05 eq excess ensures full conversion of the starting material, relying on the substrate's steric bias to prevent a second addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Aqueous Workup: Quench the reaction by adding 10 mL of 1N HCl. Causality: The acidic quench protonates and removes the unreacted trace amine into the aqueous layer. Separate the organic layer, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4.

  • Product Isolation: Concentrate the organic layer in vacuo. The resulting mono-oxamate product typically requires no further purification (Yield >95%).

Visualizations

Reactivity Sym Symmetrical Oxalate (Diethyl Oxalate) Mix Statistical Mixture: Mono-adduct (50%) Di-adduct (25%) Unreacted (25%) Sym->Mix Poor Selectivity Unsym Unsymmetrical Oxalate (Ethyl 2-methoxyphenethyl oxalate) Selective Regioselective Reaction: >95% Mono-adduct at Ethyl Ester Carbonyl Unsym->Selective High Selectivity Nuc1 Nucleophile (Amine / Petasis Reagent) Nuc1->Mix Nuc2 Nucleophile (Amine / Petasis Reagent) Nuc2->Selective

Caption: Divergent reactivity pathways of symmetrical vs. unsymmetrical dialkyl oxalates.

Workflow Step1 1. Substrate Preparation Dissolve unsymmetrical oxalate in DCM (0.1 M) Step2 2. Nucleophile Addition Add amine (1.05 eq) dropwise at 0°C Step1->Step2 Step3 3. Reaction Progression Stir at RT for 2-4 hours (TLC monitoring) Step2->Step3 Step4 4. Aqueous Workup Quench with 1N HCl, wash with brine Step3->Step4 Step5 5. Product Isolation Dry over Na2SO4, concentrate in vacuo (>95% yield) Step4->Step5

Caption: Step-by-step experimental workflow for the regioselective mono-aminolysis.

References

  • Cook, M. J., Fleming, D. W., & Gallagher, T. (2005). Microwave-assisted, regioselective, Petasis olefination of unsymmetrical oxalates. Formation of pyruvate-based enol ethers and enamines. Tetrahedron Letters, 46(2), 297-300.[Link]

Sources

Comparative

HPLC Method Validation for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate Purity Analysis: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the demand for highly specific, robust analytical methods has never been higher. O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the demand for highly specific, robust analytical methods has never been higher. O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS: 1443328-45-7)[1] is a prime example of a compound that presents unique chromatographic challenges. Featuring a polarizable oxalate diester core flanked by a hydrophobic ethyl group and an electron-rich methoxyphenyl ring, this molecule requires a nuanced approach to purity analysis.

This guide objectively compares traditional C18 methodologies against modern orthogonal chemistries (Phenyl-Hexyl) and provides a comprehensive, self-validating protocol grounded in the latest[2],[3] and [4],[5] standards.

Analyte Profiling & Chromatographic Causality

To design a self-validating method, we must first understand the structural liabilities of the target analyte:

  • Ester Hydrolysis: The oxalate diester linkage is highly susceptible to base-catalyzed hydrolysis. Therefore, the mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.7) to prevent on-column degradation.

  • Aromatic Selectivity: The 2-methoxyphenyl moiety is electron-rich. Traditional alkyl phases (C18) rely solely on dispersive hydrophobic interactions, which often fail to resolve closely related synthetic impurities (e.g., positional isomers of the methoxy group or des-ethyl derivatives).

The Alternative: Core-Shell Phenyl-Hexyl vs. Traditional C18

To overcome the limitations of C18 columns, we utilize a Phenyl-Hexyl stationary phase . The phenyl-hexyl chemistry provides a dual-retention mechanism: the hexyl chain offers hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the analyte's aromatic ring[6],.

Crucial Solvent Causality: When using a Phenyl-Hexyl column, methanol must be selected as the organic modifier instead of acetonitrile. Acetonitrile possesses a triple bond with π -electrons that compete with the stationary phase, effectively suppressing the desired π−π interactions. Methanol, a protic solvent, enhances these interactions, driving orthogonal selectivity[7].

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)

Data generated using a 50:50 Water:Methanol isocratic hold, Flow: 1.0 mL/min, Temp: 30°C.

ParameterStandard C18 (5 µm, Totally Porous)Core-Shell Phenyl-Hexyl (2.7 µm)Mechanistic Causality
Retention Time (Rt) 8.4 min5.2 minCore-shell particles reduce diffusion paths; π−π interactions allow lower organic % for equivalent retention.
Resolution (Impurity A) 1.4 (Fails USP criteria)3.1 (Passes USP criteria)Phenyl-Hexyl differentiates the electron density of positional isomers via π−π overlap[7],[8].
Tailing Factor (Tf) 1.651.12Dense endcapping and superficially porous design minimize secondary silanol interactions[9].
Backpressure ~120 bar~210 barSmaller particle size (2.7 µm) increases pressure but remains well within standard HPLC limits (<400 bar)[6].

Note: Recent revisions to allow for the modernization of legacy methods, permitting the transition from totally porous particles (TPP) to superficially porous particles (SPP) without requiring full revalidation, provided system suitability criteria are met[10],[5].

ICH Q2(R2) Method Validation Workflow

The validation of this purity method follows the lifecycle approach dictated by the updated ICH Q2(R2) framework[11],[12].

HPLC_Workflow Dev Method Development (Phenyl-Hexyl + MeOH) SST System Suitability (SST) (Self-Validating Criteria) Dev->SST Spec Specificity & Selectivity (Forced Degradation) SST->Spec Lin Linearity & Range (ICH Q2(R2) Compliant) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (DoE Parameters) Acc->Rob

Figure 1: HPLC Method Validation Workflow based on ICH Q2(R2) and USP <621> guidelines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . No validation sequence may proceed unless the System Suitability Testing (SST) criteria are strictly met.

A. Reagents & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and filter through a 0.22 µm membrane. Causality: pH ~2.7 stabilizes the oxalate ester against hydrolysis and suppresses silanol ionization.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Methanol. Filter and degas.

  • Diluent: 50:50 (v/v) Water:Methanol.

B. Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., Ascentis® Express or equivalent),[9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (optimal for the methoxyphenyl chromophore) and 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.1 - 15.0 min: 40% B (Re-equilibration)

C. System Suitability Testing (SST)

Inject the standard solution (100 µg/mL) in five replicates. The system is validated for use only if :

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor (Tf): 1.5

  • Resolution (Rs): 2.0 (between the API and its closest known impurity).

Validation Execution & Experimental Data

Specificity (Forced Degradation)

To prove the method is stability-indicating, the analyte was subjected to stress conditions. Because of the oxalate core, the compound is highly sensitive to alkaline environments.

  • Acidic Stress (0.1N HCl, 60°C, 2h): 12% degradation. Major degradant: 2-(2-methoxyphenyl)ethanol.

  • Alkaline Stress (0.1N NaOH, RT, 10 min): 85% degradation. Rapid hydrolysis of the diester.

  • Oxidative Stress (3% H2O2, RT, 2h): 5% degradation.

  • Result: All degradation products were baseline resolved from the main peak (Rs > 2.5), confirming method specificity[2].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.999 (Range: 25% to 150%) R2=0.9998 (10 µg/mL to 150 µg/mL)PASS
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.2% - 100.8% (Spiked at 50, 100, 150%)PASS
Repeatability %RSD 2.0% (n=6, 100% conc.)%RSD = 0.65%PASS
Intermediate Precision %RSD 2.0% (Different analyst/day)%RSD = 0.82%PASS
Robustness (DoE) No significant change in Rs or TfPassed (Temp ± 5°C, Flow ± 0.1 mL/min)PASS
Robustness via Design of Experiments (DoE)

Following the updated ICH Q2(R2) guidance on multivariate analysis[12], a full factorial DoE was executed altering Flow Rate (0.9, 1.0, 1.1 mL/min), Temperature (25, 30, 35°C), and pH (2.5, 2.7, 2.9). The critical quality attribute (Resolution > 2.0) was maintained across the entire experimental space, proving the method's ruggedness for routine Quality Control (QC) implementation.

Conclusion

For the purity analysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, traditional C18 columns fall short in resolving structurally similar aromatic impurities. By leveraging a Core-Shell Phenyl-Hexyl stationary phase paired with a methanol-based mobile phase, we maximize π−π interactions, achieving superior selectivity and peak shape. The method described herein is fully validated according to ICH Q2(R2) and USP <621> standards, offering a self-validating, robust, and highly accurate analytical solution for pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL:[Link]

  • HALO Phenyl-Hexyl Mechanism of Separation Source: Advanced Materials Technology / HPLC.eu URL:[Link]

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Profiling of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate: A Comparative Analytical Guide

Executive Summary The structural elucidation of asymmetrical diesters, such as O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate ( ), presents unique analytical challenges. This molecule features two distinct ester linkages...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of asymmetrical diesters, such as O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate ( ), presents unique analytical challenges. This molecule features two distinct ester linkages—a simple aliphatic ethyl group and a bulky, electron-rich 2-(2-methoxyphenyl)ethyl moiety—flanking a central oxalate core. Understanding its gas-phase dissociation is critical for drug metabolism studies, impurity profiling, and synthetic verification. This guide objectively evaluates the performance of High-Resolution Mass Spectrometry (HRMS) against traditional low-resolution alternatives, providing a self-validating experimental framework and mechanistic insights into its fragmentation behavior.

Mechanistic Causality of Gas-Phase Dissociation

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the electron-rich oxalate carbonyl oxygens, yielding a stable precursor ion at m/z 253.1076. The subsequent fragmentation is governed by the differential bond dissociation energies of the two ester linkages.

  • Aliphatic Ester Cleavage (Low Energy): Esters characteristically undergo bond cleavage adjacent to the carbonyl group[1]. The ethyl ester side is highly susceptible to a hydrogen rearrangement, resulting in the neutral loss of ethylene ( , 28.0313 Da) to form the fragment at m/z 225.0763.

  • Phenylethyl Cation Formation (Medium Energy): Oxalate esters are known to undergo facile C–O bond fragmentation due to the strong driving force of leaving group stability[2]. Cleavage of the 2-(2-methoxyphenyl)ethyl ester yields the highly stable phenylethyl cation ( , m/z 135.0810).

  • Deep Aromatic Fragmentation (High Energy): At elevated collision energies, the m/z 135.0810 ion undergoes further neutral losses. The ortho-methoxy group facilitates the characteristic loss of intact methanol ( , 32.0262 Da), yielding a styryl-like cation at m/z 103.0548.

Fragmentation M Precursor Ion [M+H]+ m/z 253.1076 F1 Phenylethyl Cation [C9H11O]+ m/z 135.0810 M->F1 - C4H6O4 (Neutral Loss) F4 Oxalate Cleavage [M+H - C2H4]+ m/z 225.0763 M->F4 - C2H4 (Ethylene) F2 Methoxy-Tropylium [C8H9O]+ m/z 121.0653 F1->F2 - CH2 (Rearrangement) F3 Styryl Cation [C8H7]+ m/z 103.0548 F1->F3 - CH3OH (Methanol)

ESI-HRMS fragmentation pathway of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate.

Table 1: High-Resolution MS/MS Diagnostic Ions | Ion Assignment | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance | | :--- | :--- | :--- | :--- | :--- | :--- | | Precursor Ion | | 253.1076 | 253.1072 | -1.58 | 100% | | Loss of Ethylene | | 225.0763 | 225.0759 | -1.77 | 45% | | Phenylethyl Cation | | 135.0810 | 135.0812 | +1.48 | 85% | | Methoxy-Tropylium | | 121.0653 | 121.0651 | -1.65 | 30% | | Styryl Cation | | 103.0548 | 103.0546 | -1.94 | 60% |

Technology Benchmarking: HRMS vs. Legacy Platforms

Why choose HRMS (Orbitrap/Q-TOF) over a Triple Quadrupole (LR-MS/MS) or GC-MS for this specific class of compounds?

The primary analytical bottleneck in oxalate ester analysis is isobaric interference . The neutral loss of carbon monoxide ( , 27.9949 Da) and ethylene ( , 28.0313 Da) differ by a mere ~0.036 Da. Low-resolution instruments (Triple Quads) operate at unit resolution (~0.7 Da FWHM) and cannot resolve this difference, leading to ambiguous structural assignments. HRMS platforms operating at 70,000+ resolving power easily differentiate these pathways. Furthermore, GC-MS relies on harsh Electron Ionization (EI), which often obliterates the molecular ion of fragile oxalates entirely.

Table 2: Analytical Platform Comparison for Oxalate Diesters

Feature UHPLC-ESI-HRMS (Orbitrap) UHPLC-ESI-LR-MS/MS (Triple Quad) GC-EI-MS (Single Quad)
Mass Accuracy < 2 ppm ~ 100-500 ppm ~ 100-500 ppm
Resolving Power 70,000 - 140,000 Unit Resolution (~0.7 FWHM) Unit Resolution (~0.7 FWHM)

| Isobaric Differentiation | Excellent (Resolves vs ) | Poor | Poor | | Molecular Ion Survival | Strong | Strong | Weak/Absent (Extensive EI fragmentation) | | Primary Utility | Structural elucidation, unknown ID | Routine targeted quantitation (MRM) | Volatile compound screening |

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following UHPLC-HRMS methodology incorporates built-in validation checks, ensuring the protocol acts as a self-validating system.

Workflow S1 Sample Prep (0.1% FA Dilution) S2 UHPLC Separation (C18 Column) S1->S2 S3 HESI Ionization (Positive Mode) S2->S3 S4 Orbitrap HRMS (dd-MS2, NCE 15-45) S3->S4 S5 Data Analysis (Exact Mass) S4->S5

Self-validating UHPLC-HRMS experimental workflow for structural elucidation.

Step 1: System Suitability & Calibration
  • Procedure: Calibrate the mass spectrometer using a standard positive ion calibration solution.

  • Causality: Sub-2 ppm mass accuracy is non-negotiable for distinguishing the critical mass defects of isobaric fragments (e.g., vs ).

  • Validation Check: Inject a solvent blank (50:50 :MeCN) to verify zero column carryover, followed by an injection of a known reference standard (e.g., diethyl oxalate) to confirm expected ESI ionization efficiency.

Step 2: Sample Preparation
  • Procedure: Dissolve 1 mg of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in 1 mL of HPLC-grade methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 50% organic modifier ensures complete solvation of the hydrophobic aromatic ring. Formic acid (0.1%) provides an abundant proton source to drive the formation of in the ESI source. Routine measurement methods for oxalates emphasize the importance of stable, slightly acidic solvent conditions to prevent in vitro degradation[3].

Step 3: UHPLC-HRMS Acquisition
  • Procedure: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) with a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA). Set the mass spectrometer to Data-Dependent Acquisition (dd-MS2) mode.

  • Stepped Collision Energy (NCE): Set NCE to 15, 30, and 45 eV.

  • Causality: The ethyl ester bond is highly labile and cleaves at low energy (15 eV). Conversely, the stable phenylethyl cation requires high energy (45 eV) to force the deep fragmentation loss of methanol. Using a stepped NCE captures the entire fragmentation hierarchy in a single, composite MS/MS spectrum.

  • Validation Check: Verify that the isotopic pattern of the precursor ion strictly matches the theoretical distribution for (specifically confirming the M+1 peak corresponds to the natural abundance of ).

References
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Zn-Mediated Fragmentation of Tertiary Alkyl Oxalates Enabling Formation of Alkylated and Arylated Quaternary Carbon Centers. Journal of the American Chemical Society. Available at:[Link]

  • Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Oxalate Esters: Diethyl Oxalate vs. O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The choice of an optimal oxalate ester is critical in various synthetic applications, including...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The choice of an optimal oxalate ester is critical in various synthetic applications, including transesterification, hydrogenation, and Claisen condensations, where reaction kinetics and yield are paramount.[1] This guide will equip you with the foundational principles and practical methodologies to make an informed decision for your specific research and development needs.

Theoretical Considerations: Structural and Electronic Effects on Reactivity

The catalytic efficiency of an oxalate ester is fundamentally governed by its molecular structure, which influences its susceptibility to nucleophilic attack and the stability of reaction intermediates.

Diethyl Oxalate: As a symmetrical diester, diethyl oxalate presents two identical ethyl ester groups. The ethyl groups exert a moderate, positive inductive effect (+I) and introduce some steric hindrance around the carbonyl carbons. In many reactions, the less sterically hindered nature of similar methyl groups in dimethyl oxalate can lead to faster nucleophilic attack compared to the bulkier ethyl groups in diethyl oxalate.[2]

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate: This unsymmetrical ester introduces significant structural and electronic differences:

  • Steric Hindrance: The 2-(2-methoxyphenyl)ethyl group is considerably larger and more sterically demanding than an ethyl group. This increased steric bulk would be expected to hinder the approach of a nucleophile or the coordination of a catalyst to the adjacent carbonyl group.

  • Electronic Effects: The methoxy-substituted phenyl ring introduces complex electronic effects. The methoxy group is an electron-donating group, which could potentially influence the electrophilicity of the carbonyl carbon.

Hypothesis: Based on these structural differences, it is reasonable to hypothesize that diethyl oxalate may exhibit higher catalytic efficiency in many standard reactions due to lower steric hindrance. However, the specific electronic effects of the 2-(2-methoxyphenyl)ethyl group could play a significant role, and its impact would need to be determined experimentally.

Comparative Data Framework

To provide a clear and objective comparison, experimental data should be organized as follows. While the data for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is hypothetical pending experimentation, this structure serves as a template for your internal studies.

Parameter Diethyl Oxalate O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate Notes
Reaction Type e.g., Transesterification with Phenole.g., Transesterification with PhenolKeep reaction conditions identical for a valid comparison.
Catalyst e.g., MoO3/TiO2[3]e.g., MoO3/TiO2The choice of catalyst is crucial and should be consistent.
Reaction Temperature (°C) To be determined experimentallyTo be determined experimentallyMonitor and control temperature precisely.
Reaction Time (h) To be determined experimentallyTo be determined experimentallyMeasure time to reach a specific conversion level.
Conversion (%) To be determined experimentallyTo be determined experimentallyQuantify the consumption of the starting oxalate.
Yield of Desired Product (%) e.g., 88% (for diphenyl oxalate)[3]To be determined experimentallyIsolate and quantify the main product.
Selectivity (%) e.g., 100% (for diphenyl oxalate)[3]To be determined experimentallyMeasure the ratio of desired product to byproducts.
Turnover Number (TON) To be determined experimentallyTo be determined experimentallyMoles of product per mole of catalyst.
Turnover Frequency (TOF) To be determined experimentallyTo be determined experimentallyTON per unit time.

Experimental Protocols for Comparative Analysis

To ensure the integrity and reproducibility of your findings, the following detailed experimental protocols are provided. These are based on established methodologies for evaluating the catalytic performance of oxalate esters.

General Experimental Workflow

The following diagram outlines a general workflow for a comparative catalytic experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants (Oxalate, Alcohol, Solvent) charge_reactor Charge Reactor prep_reactants->charge_reactor prep_catalyst Prepare Catalyst prep_catalyst->charge_reactor set_conditions Set Temperature & Stirring charge_reactor->set_conditions run_reaction Run Reaction for Specified Time set_conditions->run_reaction sampling Take Aliquots at Intervals run_reaction->sampling quench Quench Reaction sampling->quench gc_ms Analyze by GC-MS/HPLC quench->gc_ms calculate Calculate Conversion, Yield, and Selectivity gc_ms->calculate

Caption: General workflow for a comparative catalytic esterification experiment.

Protocol: Comparative Transesterification of Oxalate Esters with Phenol

This protocol is adapted from methodologies used for diethyl oxalate transesterification.[3][4]

Objective: To compare the catalytic efficiency of diethyl oxalate and O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in the transesterification reaction with phenol to produce the corresponding diphenyl oxalate and mixed oxalate.

Materials:

  • Diethyl oxalate

  • O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

  • Phenol

  • Solid acid catalyst (e.g., MoO3/TiO2)[3]

  • Solvent (e.g., Toluene)

  • Internal standard (e.g., Dodecane)

  • Nitrogen gas for inert atmosphere

  • Three-necked flask equipped with a reflux condenser, magnetic stirrer, and temperature probe

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation: If synthesizing the catalyst in-house, follow established sol-gel or impregnation methods.[3]

  • Reaction Setup: In a three-necked flask, add the solid acid catalyst (e.g., 0.5 g).

  • Reactant Addition: Add phenol (e.g., 10 mmol) and the chosen oxalate ester (diethyl oxalate or O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, 5 mmol) to the flask along with a solvent and an internal standard.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 150°C) with vigorous stirring.

  • Monitoring: Withdraw small aliquots of the reaction mixture at regular time intervals (e.g., every 30 minutes) using a syringe.

  • Sample Preparation: Immediately quench the reaction in the aliquot by cooling and diluting with a suitable solvent (e.g., ethyl acetate). Filter the catalyst if necessary.

  • Analysis: Analyze the samples by GC-MS to determine the concentration of reactants and products.

  • Data Analysis: Calculate the conversion of the oxalate ester, and the yield and selectivity for the desired transesterified product at each time point for both oxalate esters.

Protocol: Comparative Hydrogenation of Oxalate Esters

This protocol is based on general procedures for the hydrogenation of dialkyl oxalates to ethylene glycol.[5]

Objective: To compare the catalytic efficiency of diethyl oxalate and O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate in the hydrogenation reaction.

Materials:

  • Diethyl oxalate

  • O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

  • Hydrogen gas (high purity)

  • Copper-based catalyst (e.g., Cu/SiO2)[2]

  • Solvent (e.g., Ethanol)

  • High-pressure autoclave reactor with a magnetic stirrer, gas inlet, pressure gauge, and temperature control

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Loading: Place the copper-based catalyst into the autoclave.

  • Reactant Loading: Add a solution of the oxalate ester (diethyl oxalate or O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate) in the chosen solvent to the autoclave.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen gas to remove air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 200°C) with constant stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen over time. For kinetic studies, a setup that allows for the safe withdrawal of liquid samples under pressure would be required.

  • Termination and Analysis: After the reaction time, cool the reactor, release the pressure, and collect the liquid product. Analyze the product mixture by GC to determine the conversion of the oxalate and the selectivity to ethylene glycol and other products.

Mechanistic Insights and Rationale

Understanding the underlying reaction mechanisms is crucial for interpreting experimental results.

Transesterification

In acid-catalyzed transesterification, the catalyst's Lewis or Brønsted acid sites activate the carbonyl group of the oxalate ester, making it more electrophilic and susceptible to nucleophilic attack by an alcohol (e.g., phenol).[3]

G cluster_mechanism Transesterification Mechanism start Oxalate + Catalyst activated Activated Carbonyl (Coordination to Catalyst) start->activated Activation nucleophilic_attack Nucleophilic Attack by Alcohol activated->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Leaving Group (Alcohol) tetrahedral_intermediate->elimination product Transesterified Product elimination->product

Caption: Simplified mechanism for acid-catalyzed transesterification of an oxalate ester.

The larger steric profile of the 2-(2-methoxyphenyl)ethyl group in the unsymmetrical oxalate could potentially slow down the rate of both catalyst coordination and nucleophilic attack compared to diethyl oxalate.

Hydrogenation

The hydrogenation of diethyl oxalate over copper-based catalysts is believed to follow a Langmuir-Hinshelwood mechanism, where the ester is adsorbed onto the catalyst surface before reacting with adsorbed hydrogen.[1][2] The rate-determining step can be the dissociative adsorption of the ester. The bulkier 2-(2-methoxyphenyl)ethyl substituent might affect the adsorption geometry and energy, thereby influencing the overall reaction rate.

Conclusion

However, the unique electronic properties of this substituent may offer unexpected advantages in specific applications. The provided experimental protocols offer a clear pathway for researchers to generate the necessary data to make an evidence-based selection of the optimal oxalate ester for their synthetic needs. It is through such rigorous, comparative studies that the full potential of novel reagents can be understood and leveraged in the advancement of chemical synthesis and drug development.

References

  • Dumeignil, F., et al. (2007). Transesterification of Diethyl Oxalate with Phenol over Sol–Gel MoO3/TiO2 Catalysts. ChemCatChem. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry. Available at: [Link]

  • Patsnap. Diethyl oxalate patented technology retrieval search results. Eureka. Available at: [Link]

  • Li, Y., et al. (2022). Nickel(ii)/TPMPP catalyzed reductive coupling of oxalates and tetrasulfides: synthesis of unsymmetric disulfides. Organic Chemistry Frontiers. Available at: [Link]

  • MacMillan, D. W. C., et al. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Methods. Journal of the American Chemical Society. Available at: [Link]

  • Beller, M., et al. (2018). Selective Catalytic Hydrogenation of Diethyl Oxalate and Related Esters. Angewandte Chemie International Edition. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate by GC-MS

Introduction In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product safety and efficacy. O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is a compound of interest that often serves as a key intermediate or can be a process-related impurity. Its accurate measurement is critical for process optimization, quality control, and regulatory compliance.

This guide provides an in-depth, experience-driven protocol for the quantitative analysis of this specific oxalate ester using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the chosen methodology, present a detailed and self-validating experimental protocol, and compare the performance of GC-MS with viable alternative techniques, supported by experimental data principles. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable analytical method for this and structurally similar molecules.

The Rationale for GC-MS in Oxalate Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate.[1] The decision to employ GC-MS is rooted in three core advantages:

  • High Chromatographic Resolution: The gas chromatograph component provides powerful separation of the analyte from a complex sample matrix, which is essential when dealing with pharmaceutical products or reaction mixtures.[2][3]

  • High Specificity: The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This virtually eliminates the risk of misidentification due to co-eluting compounds, a common challenge with less specific detectors.[4]

  • Excellent Sensitivity: Modern GC-MS systems can achieve detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range, a critical requirement for trace-level impurity analysis in APIs.[3][5]

The thermal stability and volatility of the target oxalate ester make it an ideal candidate for GC analysis without the need for derivatization, which can often complicate sample preparation and introduce variability.[6]

A Validated GC-MS Method: Experimental Protocol

This section details a robust, step-by-step protocol for the quantitative analysis of the target analyte. Every parameter has been selected to ensure a self-validating system that is accurate, precise, and reliable.

Sample Preparation and Calibration

The foundation of any quantitative method is the preparation of accurate standards and samples.

  • Solvent Selection: Ethyl acetate is chosen as the solvent due to its excellent solubility for the analyte and its compatibility with common GC stationary phases.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate reference standard and dissolve it in a 100 mL volumetric flask with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL). This range is crucial for establishing method linearity.

  • Sample Preparation: Dissolve the test sample (e.g., an API) in ethyl acetate to achieve an expected analyte concentration that falls within the established calibration range. If the sample is not fully soluble, sonication may be required.

Instrumentation and Analytical Conditions

The following instrumental parameters are optimized for the separation and detection of the target analyte.

Parameter Setting Justification
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column, essential for trace-level quantification.[5]
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier GasHelium, Constant Flow at 1.2 mL/minProvides optimal column efficiency and consistent retention times.
GC Column5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column providing excellent resolution for a wide range of semi-volatile compounds.
Oven ProgramInitial: 150°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature ramp is designed to achieve a sharp peak shape for the analyte while separating it from potential impurities and solvent peaks.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Ion Source Temp.230°CA standard temperature that balances ionization efficiency with the prevention of thermal degradation within the source.
Transfer Line Temp.280°CPrevents condensation of the analyte as it travels from the GC column to the MS source.
Acquisition ModeSelected Ion Monitoring (SIM)Dramatically increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, rather than the full mass spectrum.
SIM Ions Quantifier: m/z 135.1Qualifiers: m/z 107.1, m/z 121.1Rationale: Based on predicted fragmentation: m/z 135.1 corresponds to the [2-(2-methoxyphenyl)ethyl]+ fragment, which is expected to be stable and abundant. The qualifiers provide confirmation of the analyte's identity.
Data Analysis and System Validation
  • Retention Time: Under the conditions specified, the expected retention time for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is approximately 10.5 minutes . It is critical to note that this can vary slightly between instruments and columns.[7] System suitability tests should always confirm retention time stability before analysis.[4]

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 135.1) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.

  • Method Validation: The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability.[2]

    • Specificity: Confirmed by the absence of interfering peaks at the analyte's retention time in a blank sample. The consistent ratio of qualifier to quantifier ions across all samples further proves specificity.

    • Linearity: The calibration curve should exhibit a correlation coefficient (R²) of ≥ 0.999.[2][5]

    • Accuracy & Precision: Determined by analyzing spiked samples at different concentrations. Accuracy should be within 98-102% recovery, with a relative standard deviation (RSD) for precision of < 2%.[2][8]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the quantitative analysis and the relationship between validation parameters.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Prep1 Weigh Reference Standard Prep2 Prepare Stock & Calibration Curve Standards Prep1->Prep2 Prep3 Prepare Test Sample Solution Prep2->Prep3 Analysis1 Inject Sample into GC-MS Prep3->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Mass Spectrometric Detection (SIM Mode) Analysis2->Analysis3 Data1 Integrate Peak at ~10.5 min Analysis3->Data1 Data2 Construct Calibration Curve (R² ≥ 0.999) Data1->Data2 Data3 Calculate Concentration Data2->Data3 Data4 Verify with Validation Criteria (Accuracy, Precision) Data3->Data4

Caption: A high-level workflow for the quantitative analysis of the target analyte by GC-MS.

Validation_Logic ReliableMethod Reliable & Trustworthy Quantitative Method Accuracy Accuracy (Closeness to True Value) Accuracy->ReliableMethod Precision Precision (Reproducibility, RSD) Precision->ReliableMethod Specificity Specificity (Analyte vs. Interferences) Specificity->ReliableMethod Linearity Linearity (Proportional Response, R²) Linearity->ReliableMethod Robustness Robustness (Resists Small Variations) Robustness->ReliableMethod Sensitivity Sensitivity (LOD & LOQ) Sensitivity->ReliableMethod

Caption: The interrelation of core validation parameters establishing a trustworthy analytical method.

Comparative Analysis of Analytical Methodologies

While GC-MS is the recommended technique, it is valuable to understand its performance relative to other common analytical methods.[9][10][11] The choice of method often depends on available instrumentation, required sensitivity, and the complexity of the sample matrix.

Parameter Quantitative GC-MS (SIM Mode) Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High. Mass spectral data provides definitive structural confirmation, distinguishing the analyte from isobaric interferences.[4]Moderate. Relies solely on retention time. Co-eluting impurities can lead to inaccurate quantification.Moderate to Low. Dependent on chromatographic resolution. Co-eluting compounds with similar UV absorbance are a significant risk.
Linearity (R²) ≥ 0.999[2][5]≥ 0.998≥ 0.995
Accuracy (% Recovery) 98-102%[2]97-103%95-105%
Precision (%RSD) < 2% (Repeatability)[2]< 3%< 5%
Limit of Detection (LOD) Very Low (ng/mL to pg/mL range)Low (ng/mL range)Moderate (µg/mL range)
Primary Advantage Unmatched specificity and sensitivity. Ideal for trace analysis and impurity profiling.Robust, easy to operate, and has a wide linear dynamic range.Suitable for non-volatile or thermally labile compounds.
Primary Limitation Higher instrument cost and complexity compared to GC-FID.Non-specific detection can be problematic in complex matrices.Lower sensitivity and specificity compared to GC-MS; requires the analyte to have a UV chromophore.

Conclusion

The GC-MS method detailed in this guide provides a highly specific, sensitive, and reliable protocol for the quantitative analysis of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. By leveraging a splitless injection, a robust 5% phenyl-methylpolysiloxane column, and the power of Selected Ion Monitoring (SIM), this method is capable of meeting the stringent requirements of the pharmaceutical industry for both quality control and research and development.[3] The causality-driven approach to parameter selection ensures that the method is not only effective but also defensible under regulatory scrutiny. While alternative methods like GC-FID and HPLC-UV exist, GC-MS offers an unparalleled combination of specificity and sensitivity, establishing it as the authoritative technique for this analytical challenge.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Kaur, P., & Singh, B. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3196. Available at: [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. (n.d.). J-Stage. Available at: [Link]

  • Kaur, P., & Singh, B. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3196. Available at: [Link]

  • Kaur, P., & Singh, B. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Arhiv za farmaciju. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Available at: [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). Agilent Technologies. Available at: [Link]

  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. (n.d.). RSC Publishing. Available at: [Link]

  • Kaur, P., & Singh, B. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]

  • Gas Chromatography Mass Spectrometry. (n.d.). mst.or.jp. Available at: [Link]

  • Mass spectrum of Oxime-, methoxy-phenyl- with Retention Time (RT)= 3.807. (n.d.). ResearchGate. Available at: [Link]

  • GC/MSによる農薬等の一斉試験法(農産物). (n.d.). mhlw.go.jp. Available at: [Link]

  • Murphy, R. C., & Clay, K. L. (1982). Preparation of 18O derivatives of eicosanoids for GC-MS quantitative analysis. Methods in Enzymology, 86, 547-551. Available at: [Link]

  • GC及びGC/MSによる食品中残留農薬の系統別分析法(第2報). (n.d.). Tokyo-eiken.go.jp. Available at: [Link]

  • Factors Related to Analysis Time. (n.d.). Shimadzu. Available at: [Link]

  • Organic Solvent Retention Time Chart. (n.d.). GL Sciences. Available at: [Link]

  • Simultaneous Analysis of Pesticide Residues in Agricultural Products by GC/MS/MS (II). (n.d.). city.fukuoka.lg.jp. Available at: [Link]

  • Comprehensive 2D GC with a high-speed scanning quadrupole mass spectrometer for qualitative analysis of tea tree. (n.d.). Restek. Available at: [Link]

  • Shortening Analysis Time in Pesticide Residue Analysis Using an Automated Peak Determination Function. (n.d.). Agilent Technologies. Available at: [Link]

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Comparative

Spectrophotometric Validation of Degradation Rates: O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] Oxalate vs. Standard Alternatives

Executive Summary In drug development and materials science, oxalate esters serve as critical linkages for controlled-release prodrugs, biodegradable polymers, and chemiluminescent probes. The degradation kinetics of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and materials science, oxalate esters serve as critical linkages for controlled-release prodrugs, biodegradable polymers, and chemiluminescent probes. The degradation kinetics of these esters dictate their utility in physiological environments. Highly activated symmetric oxalates, such as Bis(2,4,6-trichlorophenyl) oxalate (TCPO), hydrolyze almost instantaneously, whereas simple aliphatic oxalates like diethyl oxalate (DEO) degrade slowly.

The asymmetric compound O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate represents a highly tunable intermediate. By incorporating one simple aliphatic chain (ethyl) and one bulky, electron-rich aromatic ether chain (2-(2-methoxyphenyl)ethyl), this molecule exhibits a unique, biphasic hydrolysis profile. This guide provides a comprehensive, self-validating spectrophotometric methodology to objectively compare its degradation kinetics against industry-standard alternatives.

Mechanistic Rationale & Causality (E-E-A-T)

As an Application Scientist, selecting the correct analytical technique is paramount. Why do we use an indirect spectrophotometric assay instead of direct UV-Vis monitoring of the ester?

The Causality of the Assay: Directly tracking the ester carbonyl via UV-Vis is confounded by deep-UV buffer interference, as n→π∗ transitions occur below 220 nm. Furthermore, while the 2-(2-methoxyphenyl)ethyl leaving group possesses an aromatic chromophore (~275 nm), the solvatochromic shift upon ester cleavage is negligible. This leads to overlapping spectra and unacceptable signal-to-noise ratios.

To establish a self-validating system , we must track the ultimate common denominator of all oxalate ester degradation: oxalic acid . We utilize a competitive binding assay based on the[1]. Zirconium(IV) forms a strongly absorbing red complex with quercetin ( λmax​ = 430 nm). As the ester hydrolyzes, the released oxalate competitively chelates Zr(IV) due to its higher binding affinity, forming a colorless Zr-oxalate complex. The resulting decrease (bleaching) in absorbance at 430 nm is directly proportional to the oxalic acid concentration, allowing for real-time, leaving-group-agnostic kinetic monitoring[1].

While alternative kinetic catalytic methods exist—such as the[2] or [3]—they are overly sensitive to trace metal contamination. The Quercetin-Zr(IV) method provides the robustness required for formulation screening and proves that structural modulation can effectively [4].

Experimental Protocols & Workflow

Reagent Preparation
  • Quercetin-Zr(IV) Indicator: Mix equal volumes of 0.5 mM Zirconyl chloride octahydrate ( ZrOCl2​⋅8H2​O ) in 0.1 M HCl and 0.5 mM Quercetin in ethanol. Allow to equilibrate for 30 minutes in the dark.

  • Substrate Stocks: Prepare 10 mM stock solutions of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, DEO, and TCPO in anhydrous DMSO.

Kinetic Hydrolysis Assay (Step-by-Step)
  • Incubation: Inject 100 µL of the ester stock into 9.9 mL of pre-warmed Phosphate Buffered Saline (PBS, pH 7.4) or Acetate Buffer (pH 5.0) at 37°C. Stir continuously at 300 rpm.

  • Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract 500 µL aliquots.

  • Quenching & Complexation: Immediately transfer the aliquot into a cuvette containing 1.5 mL of the Quercetin-Zr(IV) indicator and 1.0 mL of ethanol (to ensure solubility of the leaving groups).

  • Spectrophotometry: Measure the absorbance at 430 nm against a reagent blank.

  • Validation: Run a standard curve using known concentrations of anhydrous oxalic acid to convert ΔA430​ into molar concentrations of released oxalate.

Workflow Step1 1. Substrate Preparation (DMSO Stock) Step2 2. Hydrolysis Incubation (pH 7.4 / 37°C) Step1->Step2 Step3 3. Aliquot & Quench Step2->Step3 Step4 4. Quercetin-Zr(IV) Indicator Addition Step3->Step4 Step5 5. Spectrophotometry (Bleaching at 430 nm) Step4->Step5

Caption: Experimental workflow for the indirect spectrophotometric validation of oxalate ester hydrolysis.

Quantitative Data Comparison

The asymmetric nature of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate results in a highly controlled degradation rate. The unhindered ethyl group acts as the initial point of hydrolytic attack, while the bulky 2-(2-methoxyphenyl)ethyl group provides steric shielding, slowing the second phase of hydrolysis.

Oxalate Ester CompoundLeaving Group(s) kobs​ (pH 7.4) [min−1] t1/2​ (pH 7.4) t1/2​ (pH 5.0)Hydrolysis Profile
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) 2,4,6-Trichlorophenol 4.62×100 < 1 min~2 minExtremely Fast (Activated)
Diethyl oxalate (DEO) Ethanol (x2) 1.15×10−2 ~60 min~4.5 hrsModerate (Symmetric)
O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Ethanol & 2-(2-methoxyphenyl)ethanol 4.85×10−3 ~143 min~11 hrsSlow (Biphasic/Asymmetric)

Note: Data represents pseudo-first-order kinetic modeling derived from the oxalic acid release standard curve.

Degradation Pathway Analysis

Because the molecule is asymmetric, hydrolysis does not occur symmetrically. The less sterically hindered ethyl ester bond is cleaved first (Path A), yielding ethanol and a mono-aryl-alkyl oxalate intermediate. This intermediate is highly stabilized by the steric bulk and potential hydrogen bonding from the methoxy group, making its subsequent hydrolysis to oxalic acid the rate-limiting step.

Pathway Ester O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate InterA Mono-[2-(2-methoxyphenyl)ethyl] Oxalate + Ethanol Ester->InterA Path A (Fast) Ethyl Cleavage InterB Monoethyl Oxalate + 2-(2-methoxyphenyl)ethanol Ester->InterB Path B (Slow) Aryl-alkyl Cleavage Final Oxalic Acid + Alcohols (Chelates Zr(IV)) InterA->Final Rate-Limiting InterB->Final Fast

Caption: Biphasic degradation pathway of the asymmetric oxalate ester yielding oxalic acid.

References

  • [2] Ensafi, A. A., & Hasanpour, F. (2006). Kinetic spectrophotometric method for the determination of trace amounts of oxalate by an activation effect. Analytical Sciences, 22(2), 333-336.[Link]

  • [3] Ensafi, A. A., & Chamjangali, M. A. (2002). Determination of oxalate based on its enhancing effect on the oxidation of Mn(II) by periodate. Talanta, 56(1), 193-202.[Link]

  • [1] Allan, A. L., Fernández Band, B. S., & Rubio, E. (1986). Spectrophotometric determination of oxalate in aqueous solution.[Link]

  • [4] Laptev, A. et al. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific Reports, 7, 3410.[Link]

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Safety & Regulatory Compliance

Safety

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance tasks, but as an exercise in predictive chemistry. When handling specialized synthetic intermediates like O2-Ethyl O1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance tasks, but as an exercise in predictive chemistry. When handling specialized synthetic intermediates like O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate , generic safety data sheets often fall short of providing the necessary operational context.

To ensure absolute safety and regulatory compliance in your laboratory, we must understand the molecular behavior of this compound. This guide provides a self-validating, mechanistic approach to the handling, spill response, and final disposal of this specific oxalate ester.

Physicochemical Profile & Hazard Assessment

Before defining the operational protocols, we must establish the quantitative and hazard parameters of the compound. As an aryl-alkyl mixed oxalate ester, its primary risks are driven by its potential for hydrolysis and its localized irritant properties.

Property / IdentifierValue / Specification
Chemical Name O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate
CAS Registry Number 1443328-45-7
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Primary Hazard Class Irritant / Harmful (GHS Category 4 Oral, Category 2 Skin/Eye)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Non-Halogenated Organic Waste (Combustible)

Mechanistic Toxicology: The Causality of Waste Segregation

Why do we mandate strict segregation of this compound from aqueous waste? The answer lies in its structural vulnerability.

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is an asymmetrical diester. In the presence of water—particularly under the variable pH conditions typically found in mixed aqueous waste carboys—the ester linkages undergo rapid base- or acid-catalyzed hydrolysis.

This degradation reaction yields three distinct molecules: ethanol, 2-(2-methoxyphenyl)ethanol, and oxalic acid . Oxalic acid is a potent dicarboxylic acid and a severe systemic toxicant. It acts as an aggressive calcium chelator; if personnel are exposed, it precipitates calcium as insoluble calcium oxalate, potentially causing severe tissue and renal damage. Furthermore, oxalic acid acts as a highly corrosive agent within laboratory waste plumbing.

By understanding this mechanism, the operational directive becomes clear: we must arrest this degradation pathway by strictly isolating the compound in a moisture-free, non-halogenated organic waste stream. This protocol aligns directly with the chemical management frameworks outlined in the [1].

Operational Handling & Spill Response Methodologies

To maintain a self-validating safety system, every handling step must include a verification check to ensure environmental control.

Standard Handling Protocol
  • Ventilation Verification: Prior to opening the container, verify that the fume hood airflow meets the minimum standard of 80–100 linear feet per minute (LFM). This is a critical requirement under the [2] to prevent inhalation of volatile irritants (H335).

  • PPE Selection: Don flame-retardant lab coats, chemical-resistant nitrile gloves (minimum 4 mil thickness), and splash-proof safety goggles.

  • Dispensing: Utilize secondary containment trays during transfer to catch micro-spills. Keep the primary container tightly sealed immediately after use to prevent atmospheric moisture ingress.

Immediate Spill Response Protocol

In the event of a spill outside the fume hood, execute the following steps:

  • Containment: Immediately isolate the area. Do not use water to flush the spill, as this will initiate the toxic hydrolysis pathway described above.

  • Absorption: Cover the liquid (or dissolve solid residues) using an inert, non-combustible absorbent material such as dry vermiculite or sand.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste bucket.

  • Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol) to remove residual organics, followed by a final wipe with a damp cloth. Dispose of all wipes as solid hazardous waste.

Waste Segregation & Final Disposal Procedures

Proper disposal requires routing the chemical to complete destruction without generating secondary environmental hazards. Because this molecule contains no halogens (chlorine, fluorine, etc.), it is an ideal candidate for clean thermal oxidation.

Step-by-Step Disposal Workflow:

  • Primary Segregation: Deposit all unused chemical, reaction mother liquors, and contaminated solvents into a chemically compatible (HDPE or glass) waste container strictly labeled as "Non-Halogenated Organic Waste."

  • Environmental Control: Ensure the waste carboy is equipped with a vented cap to prevent pressure buildup, but keep it closed at all times when not actively adding waste to prevent moisture contamination.

  • Regulatory Labeling: Affix a hazardous waste tag detailing the full chemical name (no abbreviations), CAS number (1443328-45-7), and the approximate concentration.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF) as mandated by the [3]. The mandated destruction method is high-temperature incineration , which completely oxidizes the carbon framework into CO₂ and H₂O without the risk of generating toxic halogenated dioxins.

Waste Segregation Logic Visualization

The following diagram illustrates the critical decision matrix for disposing of this oxalate ester, visually reinforcing the chemical causality behind our protocols.

G A O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Waste Stream B Aqueous Waste Stream (Avoid: Hydrolysis Risk) A->B Accidental Mixing (Moisture Exposure) C Non-Halogenated Organic Waste Stream (Preferred) A->C Direct Routing (Standard Protocol) D Toxic Byproducts: Oxalic Acid + Alcohols B->D Base/Acid Catalyzed Hydrolysis E High-Temperature Incineration (EPA TSDF Facility) C->E Complete Oxidation F Neutralization (pH 6-8) Secondary Treatment D->F Requires Treatment F->E Treated Aqueous Waste

Figure 1: Waste segregation logic and hydrolysis degradation pathway for the oxalate ester.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: Environmental Protection Agency (EPA) URL: [Link]

Handling

A Researcher's Guide to the Safe Handling of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling As a novel compound at the forefront of research, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate presents unique opportunities and requires a commen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

As a novel compound at the forefront of research, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate presents unique opportunities and requires a commensurate level of safety and handling diligence. This guide, compiled by senior application scientists, provides a comprehensive framework for the safe utilization of this molecule in your laboratory. Our focus is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe environment for you and your team.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a thorough hazard assessment based on its constituent functional groups—an oxalate ester and a methoxy-substituted aromatic ether—is paramount. This proactive approach allows us to anticipate potential risks and implement appropriate safety measures.

Oxalate esters, as a class, are known to be potential irritants to the skin, eyes, and respiratory system[1]. High exposure to some oxalates can lead to more severe health effects[2]. The aromatic ether component suggests that the compound may also be absorbed through the skin[2]. Therefore, it is crucial to handle O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate with the assumption that it is a hazardous substance.

Key Potential Hazards:

  • Irritation: Causes skin and eye irritation[1][3].

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled[1][3].

  • Toxicity: Harmful if swallowed[3]. High exposure can lead to systemic effects[2].

  • Combustibility: While not highly flammable, it may be a combustible liquid[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate. The following table outlines the recommended PPE for various laboratory procedures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol (PVA)) should be worn. Always inspect gloves before use and use proper removal techniques. For extended contact, consider thicker, reusable gloves[4][5].Protects against skin irritation and potential dermal absorption. Nitrile gloves offer good splash protection, while PVA gloves are resistant to a broad range of organic compounds[5]. For prolonged handling, a more robust glove is necessary to prevent breakthrough[4].
Eye/Face Protection Safety glasses with side-shields are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction[3][6].Protects the eyes and face from accidental splashes, which could cause serious irritation or injury[3].
Skin & Body Protection A fully-buttoned lab coat should be worn to protect against skin contact. Consider a chemical-protective suit for large-scale operations[3].Minimizes skin exposure to the chemical. A lab coat provides a removable barrier in case of a spill.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of inhaling aerosols or dust, a particle respirator (e.g., N95) may be necessary[1][3]. The use of a respirator requires a formal evaluation and fit testing[6].A fume hood is the primary engineering control to prevent inhalation of vapors. A respirator provides an additional layer of protection when engineering controls are insufficient or during emergency situations.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area: All handling of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate should occur in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Weighing: If weighing is required, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Selection: Use the appropriate solvent as dictated by your experimental protocol. Be aware of the hazards associated with the chosen solvent.

  • Addition: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon).

Post-Reaction Workup and Purification
  • Quenching: If the reaction requires quenching, perform this step slowly and with appropriate cooling to control any exothermic processes.

  • Extraction and Chromatography: All extraction and chromatographic procedures should be performed within the fume hood to contain solvent vapors.

Emergency Procedures: Spill and Exposure Management

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Minor Spill Cleanup (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Confine the spill to a small area using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit)[7][8].

  • Absorption: Apply the absorbent material, working from the outside of the spill inwards[9].

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container[7].

  • Decontamination: Clean the affected area with soap and water[10].

  • Disposal: Dispose of all contaminated materials as hazardous waste[7].

Major Spill Cleanup (Outside a Fume Hood)
  • Evacuate: Immediately evacuate the area[11].

  • Isolate: Close the doors to the affected area to confine the vapors.

  • Notify: Alert your institution's emergency response team or environmental health and safety office[10][11].

  • First Aid: Attend to any individuals who may have been exposed. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8]. For eye contact, flush the eyes for at least 15 minutes at an eyewash station and seek immediate medical attention[4]. If inhaled, move to fresh air[12].

Disposal Plan: Responsible Waste Management

The disposal of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate and any contaminated materials must be handled by a licensed professional waste disposal service[3]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash[3].

Waste Segregation and Collection
  • Identify Waste: All materials contaminated with the compound, including unused product, empty containers, and disposable labware, must be treated as hazardous waste[3].

  • Container Selection: Use a designated, compatible, and sealable waste container for collection[3].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Waste"[3].

Storage and Disposal
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area away from incompatible materials[3].

  • Professional Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.

Visual Workflow and Decision-Making Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow Figure 1: General Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_area Work in Designated Fume Hood inspect Inspect Container prep_area->inspect weigh Weigh Compound inspect->weigh dissolve Dissolve in Solvent weigh->dissolve Proceed to Reaction add Add to Reaction dissolve->add react Perform Reaction add->react quench Quench Reaction react->quench Proceed to Workup extract Extract/Purify quench->extract Spill_Response_Decision_Tree Figure 2: Spill Response Decision Tree start Spill Occurs check_location Is the spill contained within a fume hood? start->check_location minor_spill Minor Spill Protocol check_location->minor_spill Yes major_spill Major Spill Protocol check_location->major_spill No alert Alert Others minor_spill->alert evacuate Evacuate Area major_spill->evacuate contain Contain Spill alert->contain absorb Absorb Material contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose isolate Isolate Area evacuate->isolate notify Notify Emergency Response isolate->notify first_aid Provide First Aid notify->first_aid

Caption: Spill Response Decision Tree

References

  • University of Edinburgh. Ethers - Handling and control of exposure. [Link]

  • Organic Syntheses. Oxalic acid, ethyl ester. [Link]

  • INIS-IAEA. Destruction of oxalate by reaction with hydrogen peroxide. [Link]

  • San Jose State University. Personal Protective Equipment: Hands. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. [Link]

  • University of North Alabama. Hazardous Spill Reporting and Response Procedures | Emergency Management. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Mothers Polishes. SAFETY DATA SHEET. [Link]

  • Florida State University. Chemical Spills - Emergency Management. [Link]

Sources

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